7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
Description
Properties
IUPAC Name |
7-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-5-7(12)3-2-6-8(17)4-9(11(13,14)15)16-10(5)6/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSQFEVGEIRTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656285 | |
| Record name | 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59108-10-0 | |
| Record name | 7-Chloro-8-methyl-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59108-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, a key heterocyclic scaffold of interest in pharmaceutical and agrochemical research.[1] The core of this synthesis is the Conrad-Limpach reaction, a classical yet highly effective method for constructing the quinolin-4-one system.[2][3] This document details the strategic rationale, reaction mechanisms, a step-by-step experimental protocol, and critical process parameters. It is intended for an audience of researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.
Introduction and Strategic Overview
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials and antibacterials.[4][5][6] The target molecule, this compound, incorporates several key structural features: a halogenated benzene ring, a methyl group providing steric and electronic influence, and a trifluoromethyl group at the 2-position, which is known to enhance metabolic stability and lipophilicity.[6]
The synthesis of substituted quinolin-4-ols (which exist in tautomeric equilibrium with quinolin-4-ones) is classically achieved through several named reactions, including the Gould-Jacobs and Conrad-Limpach syntheses.[3][7][8] For the specific substitution pattern of the target molecule, the Conrad-Limpach synthesis presents the most direct and efficient route. This pathway involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[2][9]
Our retrosynthetic analysis deconstructs the target molecule into two readily available starting materials: 3-chloro-2-methylaniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) . This approach is advantageous due to the commercial availability of the precursors and the straightforward, two-step reaction sequence.
The Core Synthesis Pathway: A Mechanistic Perspective
The synthesis proceeds in two primary stages: (A) acid-catalyzed condensation to form an enamine intermediate, and (B) high-temperature thermal cyclization to form the quinolin-4-ol ring system.
Stage A: Enamine Formation
The first step is the reaction between 3-chloro-2-methylaniline and ethyl 4,4,4-trifluoroacetoacetate. This reaction is typically catalyzed by a trace amount of strong acid. The β-ketoester exists in equilibrium with its enol form. The aniline nitrogen acts as a nucleophile, attacking the carbonyl carbon of the keto-ester. Following a series of proton transfers and the elimination of a water molecule, a stable enamine intermediate, ethyl 3-((3-chloro-2-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate, is formed.[3]
Controlling the reaction conditions is crucial to ensure the formation of the enamine (the kinetic product at lower temperatures) rather than the corresponding amide, which would lead to the isomeric 2-quinolinone via the Knorr quinoline synthesis.[3][10]
Stage B: Thermal Cyclization
The pivotal step in the Conrad-Limpach synthesis is the intramolecular cyclization of the enamine intermediate. This transformation requires significant thermal energy, typically temperatures around 250 °C, to overcome the activation barrier for the 6-pi electrocyclization.[2][11] The reaction involves the attack of one of the ortho-carbons of the aniline ring onto the ester carbonyl group. The regioselectivity of this cyclization is dictated by the substitution pattern of the aniline. In the case of 3-chloro-2-methylaniline, cyclization occurs at the C6 position (ortho to the amino group and adjacent to the methyl group), leading to the desired 7-chloro-8-methyl substitution pattern.
This high-temperature cyclization is conducted in a high-boiling, inert solvent, such as diphenyl ether or Dowtherm A, which can maintain the required temperature while minimizing side reactions and decomposition.[5][8] Following the ring closure, ethanol is eliminated, and subsequent tautomerization yields the thermodynamically stable this compound product.[3]
Visualization of the Synthesis Pathway
Overall Reaction Scheme
Caption: Overall synthetic route via Conrad-Limpach reaction.
Logical Workflow for Synthesis
Caption: Step-by-step logical workflow for the synthesis protocol.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles.[6][10][11] All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
3-chloro-2-methylaniline
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
Diphenyl ether (high-boiling solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Hexane (for precipitation)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Heating mantle with temperature controller
-
High-temperature reaction vessel
-
Mechanical stirrer
-
Büchner funnel and filtration apparatus
Part 1: Synthesis of the Enamine Intermediate
-
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 3-chloro-2-methylaniline (14.16 g, 0.1 mol) and toluene (100 mL).
-
Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (18.41 g, 0.1 mol) to the flask.
-
Catalyst: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and collect the water byproduct in the Dean-Stark trap. Monitor the reaction by TLC until the starting aniline is consumed (typically 4-6 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude enamine intermediate, which can be used directly in the next step without further purification.
Part 2: Thermal Cyclization and Product Isolation
-
Setup: In a separate three-neck flask suitable for high temperatures and equipped with a mechanical stirrer, reflux condenser, and thermocouple, heat diphenyl ether (150 mL) to 250 °C.
-
Addition: Add the crude enamine intermediate from Part 1 dropwise to the hot diphenyl ether over 30 minutes. Maintain the temperature at 250-255 °C during the addition and for an additional 1 hour after the addition is complete. Monitor the elimination of ethanol.
-
Isolation: After the reaction is complete (monitored by TLC), allow the mixture to cool to approximately 80-90 °C.
-
Precipitation: Slowly add hexane (200 mL) to the warm mixture with vigorous stirring. The product will precipitate as a solid.
-
Filtration: Cool the slurry to room temperature, then further in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold hexane (2 x 50 mL) to remove residual diphenyl ether.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.
Summary of Key Experimental Parameters
| Parameter | Value / Choice | Rationale & Causality |
| Condensation Temp. | 110-140 °C | Sufficient to drive the condensation and remove water via azeotropic distillation, while low enough to favor the kinetic enamine product over the thermodynamic amide.[10] |
| Catalyst | Conc. H₂SO₄ (catalytic) | Protonates the carbonyl oxygen of the β-ketoester, increasing its electrophilicity and accelerating the nucleophilic attack by the aniline.[3] |
| Cyclization Temp. | ~250 °C | This high temperature is required to provide the activation energy for the rate-determining 6-pi electrocyclic ring-closing reaction.[2][11] |
| Cyclization Solvent | Diphenyl Ether | An inert, high-boiling solvent (B.P. 259 °C) that effectively facilitates heat transfer and maintains the necessary reaction temperature for cyclization.[5][8] |
| Precipitation Solvent | Hexane | The product is insoluble in non-polar solvents like hexane, while the high-boiling diphenyl ether solvent is soluble, allowing for efficient separation and isolation of the product. |
Conclusion
The Conrad-Limpach synthesis provides a reliable and scalable pathway to this compound from inexpensive and readily available starting materials. The success of the synthesis hinges on the careful control of reaction temperatures in both the initial condensation and the final thermal cyclization steps to manage selectivity and drive the reaction to completion. This guide provides the foundational knowledge and a practical protocol for researchers to successfully synthesize this valuable heterocyclic compound.
References
- 1. This compound [myskinrecipes.com]
- 2. synarchive.com [synarchive.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of drug discovery and development, the intrinsic properties of a molecule are the primary determinants of its ultimate success or failure.[1][2] Before a compound's pharmacological activity can be meaningfully assessed in vivo, its fundamental physicochemical characteristics must be thoroughly understood. These properties—governing how a molecule behaves in various chemical and biological environments—dictate its absorption, distribution, metabolism, and excretion (ADME), which are the cornerstones of pharmacokinetics.[3][4]
This guide provides an in-depth technical overview of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, a substituted quinolin-4-one. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in antimalarial and antimicrobial research.[5][6][7] This document is designed to serve as a foundational resource for researchers, offering both a theoretical framework for understanding the compound's expected properties based on its structure and the practical, validated methodologies required for their empirical determination.
Section 1: Molecular and Structural Identity
A precise understanding of a compound's structure is the starting point for all physicochemical analysis. This compound is a heterocyclic compound built on a quinoline core. Its structure is characterized by several key functionalizations that profoundly influence its chemical behavior:
-
Quinolin-4-ol Core: This bicyclic aromatic system is the foundational scaffold. The hydroxyl group at position 4 imparts weakly acidic properties and can engage in hydrogen bonding.
-
Trifluoromethyl Group (CF₃) at C2: This potent electron-withdrawing group significantly impacts the molecule's electronic properties, increasing its acidity (lowering the pKa of the 4-ol) and enhancing its lipophilicity.
-
Chloro Group at C7: A halogen substituent that contributes to the molecule's overall lipophilicity and can influence metabolic stability.
-
Methyl Group at C8: An alkyl group that adds to the steric bulk and lipophilicity of the molecule.
These features collectively create a molecule with a distinct profile that requires careful characterization.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 7-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | [8] |
| CAS Number | 59108-10-0 | [8][9] |
| Molecular Formula | C₁₁H₇ClF₃NO | [9] |
| Molecular Weight | 261.63 g/mol | [9] |
Section 2: Core Physicochemical Properties and Experimental Determination
The following sections detail the critical physicochemical properties, their significance in drug development, and the gold-standard protocols for their measurement.
Aqueous Solubility (S)
Significance: Aqueous solubility is a master variable in drug discovery.[10] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[2] Poor solubility is a leading cause of low bioavailability and can create significant challenges in formulation development, often leading to the attrition of promising candidates.[11][12]
Predicted Profile for this compound: Based on its predominantly aromatic structure and halogen substituents, the compound is expected to have low intrinsic aqueous solubility. The trifluoromethyl group, while electron-withdrawing, is also highly lipophilic, further contributing to poor solubility in water.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method The shake-flask method, developed by Higuchi and Connors, remains the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability for even poorly soluble compounds.[12]
Methodology:
-
Preparation: Prepare a series of vials containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).
-
Addition of Compound: Add an excess amount of the solid compound to each vial, ensuring that a solid phase remains visible. This confirms that a saturated solution will be formed.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated supernatant.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.[13][14]
Lipophilicity (LogP and LogD)
Significance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical predictor of its ability to cross biological membranes.[11][15] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[16] While a certain level of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[17] For ionizable compounds, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is a more physiologically relevant measure as it accounts for both the ionized and neutral species.[17]
Predicted Profile: The presence of the aromatic quinoline core, a chloro group, and a trifluoromethyl moiety strongly suggests that this compound is a lipophilic compound with a positive LogP value, likely falling within the range considered "drug-like" by frameworks such as Lipinski's Rule of 5.[16][17]
Experimental Protocol: LogP/LogD Determination by the Shake-Flask Method This classic method directly measures the partitioning of a compound between two immiscible liquid phases.[18][19]
Methodology:
-
Phase Preparation: Prepare a biphasic system of n-octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate buffer for LogD₇.₄). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol for at least 24 hours to ensure mutual miscibility at equilibrium.
-
Compound Introduction: Dissolve a known amount of the test compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel or vial. Shake vigorously for a set period to facilitate the partitioning of the compound between the two phases, then allow them to separate completely.
-
Quantification: After separation, take a sample from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP (or LogD) is the base-10 logarithm of this value.[16]
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log₁₀(P)
-
Ionization Constant (pKa)
Significance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[20] As the vast majority of drugs are weak acids or bases, their ionization state is pH-dependent. This profoundly affects their solubility, permeability, and ability to bind to their biological target.[11][21] For instance, a compound's charge will differ in the acidic environment of the stomach versus the more neutral pH of the small intestine, directly impacting its absorption profile.[15]
Predicted Profile: The 4-hydroxyl group on the quinoline ring makes the compound a weak acid. The potent electron-withdrawing effect of the 2-trifluoromethyl group is expected to increase the acidity of this hydroxyl group, resulting in a lower pKa value compared to an unsubstituted quinolin-4-ol.
Experimental Protocol: pKa Determination via Potentiometric Titration Potentiometric titration is a highly accurate and widely used method for determining the pKa of soluble compounds.[21][22]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a co-solvent system (e.g., water-methanol), especially for poorly soluble compounds.[23]
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision micro-burette.
-
Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) if the compound is an acid. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve (the point of inflection).[21] Specialized software can be used to analyze the titration curve and derive a precise pKa value.
Section 3: Integrated Physicochemical Workflow and ADME Implications
The individual physicochemical parameters do not exist in isolation; their interplay governs the overall pharmacokinetic profile of a drug candidate. The diagram below illustrates a typical workflow for physicochemical characterization in early drug discovery.
Caption: A streamlined workflow for the characterization of a new chemical entity.
The data gathered from these assays provides a predictive model for the compound's in vivo behavior. The relationship between these core properties and the ADME profile is visualized below.
Caption: The influence of core physicochemical properties on ADME outcomes.
For this compound, this integrated view suggests:
-
Absorption: May be limited by its predicted poor aqueous solubility, despite potentially favorable lipophilicity for membrane crossing. Its absorption could be highly pH-dependent due to the acidic quinolinol group.
-
Distribution: Its lipophilic nature suggests it may distribute into tissues, but could also lead to high plasma protein binding, reducing the concentration of free, active drug.[11]
-
Metabolism & Excretion: High lipophilicity can sometimes correlate with increased metabolic turnover and potential sequestration in fatty tissues, affecting clearance.[16][17]
Conclusion
This compound presents a physicochemical profile characteristic of many modern drug candidates: a complex, substituted heterocyclic system with anticipated high lipophilicity and low aqueous solubility. While its structural motifs are of interest for medicinal chemistry applications, this guide underscores that its potential can only be realized through rigorous experimental characterization. The protocols and principles outlined herein provide a validated roadmap for researchers to generate the critical data needed to make informed decisions in any drug discovery program centered on this or structurally related molecules. Empirical determination of its solubility, LogD₇.₄, and pKa is a non-negotiable first step toward understanding its true therapeutic potential.
References
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- 2. What are the physicochemical properties of drug? [lookchem.com]
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- 4. fiveable.me [fiveable.me]
- 5. This compound [myskinrecipes.com]
- 6. noveltyjournals.com [noveltyjournals.com]
- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage | MDPI [mdpi.com]
- 8. This compound - CAS:59108-10-0 - Sunway Pharm Ltd [3wpharm.com]
- 9. 59108-10-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 12. researchgate.net [researchgate.net]
- 13. lifechemicals.com [lifechemicals.com]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 16. acdlabs.com [acdlabs.com]
- 17. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 18. agilent.com [agilent.com]
- 19. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development set… [ouci.dntb.gov.ua]
- 20. mrupp.info [mrupp.info]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pKa and log p determination | PPTX [slideshare.net]
- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol CAS number and structure
An In-depth Technical Guide to 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical properties, including its definitive CAS number and structural features, and explore its significance as a synthetic intermediate. The strategic incorporation of chloro, methyl, and trifluoromethyl groups onto the quinolin-4-ol scaffold imparts unique physicochemical properties that are highly valuable in the design of novel therapeutic agents. This document will cover plausible synthetic strategies, analytical characterization, and the rationale behind its application in drug discovery programs, particularly in the development of new antimalarial and antimicrobial agents.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic drugs.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The utility of the quinoline core is exemplified by its presence in historically significant drugs like quinine and chloroquine.[2]
Modern drug design often focuses on the strategic functionalization of such scaffolds to optimize efficacy, selectivity, and pharmacokinetic properties. This compound is a prime example of such a highly functionalized intermediate. Each substituent plays a critical role:
-
7-Chloro Group: The presence of a halogen at the 7-position is a common feature in many bioactive quinolines, including the antimalarial drug chloroquine, and is known to influence the electronic properties and binding interactions of the molecule.[2]
-
8-Methyl Group: A methyl group at this position can provide steric hindrance, influencing the molecule's conformation and potentially enhancing selectivity for its target.
-
2-Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve membrane permeability.[3][4] This fluorinated moiety can significantly impact the compound's biological activity and pharmacokinetic profile.[4]
-
4-ol (Hydroxyl) Group: This group exists in tautomeric equilibrium with its keto form, 7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one. This functionality provides a crucial hydrogen bonding point and a handle for further chemical modification.
This guide will explore the synthesis, properties, and applications of this specific quinoline derivative, highlighting its potential as a valuable intermediate for researchers and scientists in drug development.
Physicochemical Properties and Structure
The accurate identification and characterization of a chemical compound are foundational to its use in research and development.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 59108-10-0 | [3][5] |
| Molecular Formula | C₁₁H₇ClF₃NO | [5] |
| Molecular Weight | 261.63 g/mol | [5] |
| Canonical SMILES | CC1=C(C=C2C(=C1)C(=O)C=C(N2)C(F)(F)F)Cl | N/A |
| IUPAC Name | 7-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | N/A |
Chemical Structure and Tautomerism
The structure of this compound is defined by a quinoline core. As mentioned, a key feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolinone form. In the solid state and in most solvents, the quinolinone tautomer is generally favored due to the formation of a stable, conjugated amide-like system.
This equilibrium is a critical consideration for its reactivity and biological interactions, as both forms may be present and interact differently with target enzymes or receptors.
Synthesis and Characterization
A plausible synthetic approach would involve the reaction of a substituted aniline, in this case, 2-amino-4-chloro-3-methylaniline, with a suitable three-carbon electrophile that can introduce the trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate. The reaction typically proceeds through an initial condensation followed by a thermal cyclization to form the quinolinone ring system.
Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis, a common strategy for building substituted quinolin-4-one cores.
Caption: Conceptual workflow for quinolin-4-one synthesis.
Analytical Characterization
The structural confirmation of the final compound would rely on a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR would show characteristic signals for the aromatic protons on the quinoline ring, as well as a singlet for the methyl group. ¹³C NMR would confirm the number of unique carbon environments, including the distinct signals for the trifluoromethyl carbon and the carbonyl carbon of the quinolinone tautomer.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should match the calculated mass for C₁₁H₇ClF₃NO. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl) would also be observable.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretch of the quinolinone ring (typically around 1650-1690 cm⁻¹) and N-H stretching vibrations.
Applications in Drug Discovery and Agrochemical Research
This compound is primarily utilized as a sophisticated intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[3]
Pharmaceutical Intermediate
The compound serves as a building block for developing novel therapeutic agents, particularly in the following areas:
-
Antimalarial Agents: The 7-chloroquinoline core is a well-established pharmacophore for antimalarial activity. This intermediate allows for the introduction of novel side chains at the 4-position (after converting the hydroxyl group to a leaving group like chloride) to develop new analogues that may be effective against drug-resistant strains of malaria.[3]
-
Antimicrobial Agents: Quinolone and quinoline derivatives are known to possess broad-spectrum antibacterial and antifungal properties.[1] This scaffold can be used to synthesize new compounds aimed at overcoming microbial resistance.[3] The trifluoromethyl group enhances lipophilicity, which can aid in the penetration of microbial cell membranes.[3]
The structure is believed to support activity against resistant strains by providing a framework that can enhance binding affinity to target enzymes.[3]
Agrochemical Research
The stability and biological activity associated with fluorinated heterocyclic compounds also make this intermediate valuable in the design of novel pesticides and herbicides with improved efficacy and environmental stability.[3]
Experimental Protocol: Gould-Jacobs Cyclization (Illustrative)
This section provides a detailed, albeit generalized, protocol for the synthesis of a quinolin-4-one core, illustrating the causality behind the experimental choices.
Objective: To synthesize a substituted 2-(trifluoromethyl)quinolin-4-one via thermal cyclization.
Materials:
-
Substituted aniline (e.g., 2-amino-4-chloro-3-methylaniline)
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Dowtherm A (or similar high-boiling solvent)
-
Ethanol
-
Hexanes
Protocol:
-
Step 1: Condensation Reaction
-
Procedure: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in ethanol. Add a catalytic amount of acetic acid.
-
Rationale: This step forms the enamine intermediate via acid-catalyzed condensation. Ethanol is a suitable solvent that allows for moderate heating to drive the reaction while being easily removable later. The slight excess of the acetoacetate ensures full consumption of the starting aniline.
-
Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
-
Step 2: Solvent Removal
-
Procedure: Once the condensation is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Rationale: The intermediate is often not isolated but carried forward directly. Removing the lower-boiling ethanol is necessary before introducing the high-boiling solvent required for cyclization.
-
-
Step 3: Thermal Cyclization
-
Procedure: Add the crude intermediate to a flask containing Dowtherm A. Heat the mixture to approximately 250 °C using a heating mantle and a temperature controller.
-
Rationale: This is the critical ring-closing step. The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution (the Conrad-Limpach or Gould-Jacobs cyclization) to occur, forming the stable quinolinone ring. Dowtherm A is used for its high boiling point and thermal stability.
-
Monitoring: Maintain the temperature for 1-2 hours. The reaction can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.
-
-
Step 4: Isolation and Purification
-
Procedure: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solvent upon cooling. Dilute the mixture with hexanes to further precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the Dowtherm A.
-
Rationale: The product is typically a solid with low solubility in nonpolar solvents like hexanes, while Dowtherm A is a liquid, allowing for separation by filtration.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
-
Conclusion and Future Perspectives
This compound stands out as a highly valuable and strategically designed chemical intermediate. The specific combination of its substituents provides a unique set of properties—metabolic stability, enhanced lipophilicity, and versatile reactivity—that are highly sought after in the fields of drug discovery and agrochemical science. Its primary role as a scaffold for generating libraries of novel compounds ensures its continued relevance in the search for new antimalarial, antimicrobial, and other therapeutic agents. Future research will likely focus on leveraging this building block to create complex derivatives with precisely tuned biological activities and improved safety profiles to address the ongoing challenges of drug resistance and the need for more effective medicines.
References
Spectroscopic Characterization of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide for Researchers
Introduction
For professionals engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. This technical guide provides an in-depth analysis of the spectroscopic characteristics of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, a quinoline derivative of significant interest. Quinoline scaffolds are prevalent in a wide array of therapeutic agents, and understanding their detailed structural features is paramount for mechanism of action studies and the development of new pharmaceuticals.[1] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, offering both theoretical interpretation and practical experimental protocols. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogs to provide a robust predictive analysis.[2][3][4][5]
The structure of this compound, with its distinct substituents, presents a unique spectroscopic fingerprint. This guide will dissect these features, providing researchers with the foundational knowledge to identify and characterize this and similar molecules.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is essential before delving into the spectroscopic data. The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the electronic environment of the protons.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Caption: A typical workflow for NMR data acquisition.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The expected proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl proton. The quinolin-4-ol tautomer is expected to be the major form in solution.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~11.5 | br s | 1H | -OH | The acidic proton of the hydroxyl group, often broad and downfield. |
| ~7.8 | d | 1H | H-5 | Aromatic proton ortho to the electron-withdrawing quinoline nitrogen and influenced by the C4-hydroxyl group. |
| ~7.4 | d | 1H | H-6 | Aromatic proton coupled to H-5. |
| ~6.2 | s | 1H | H-3 | Isolated aromatic proton on the pyridine ring. |
| ~2.5 | s | 3H | -CH₃ | Methyl protons, typically appearing as a singlet in this region. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
The carbon NMR will provide a map of the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~175 | C-4 | Carbon bearing the hydroxyl group, significantly deshielded. |
| ~148 | C-2 | Carbon attached to the electron-withdrawing trifluoromethyl group and nitrogen. |
| ~145 | C-8a | Quaternary carbon at the ring junction. |
| ~138 | C-7 | Carbon bearing the chlorine atom. |
| ~128 | C-5 | Aromatic CH carbon. |
| ~125 | C-6 | Aromatic CH carbon. |
| ~122 (q) | -CF₃ | Quartet due to coupling with three fluorine atoms. |
| ~120 | C-4a | Quaternary carbon at the ring junction. |
| ~118 | C-8 | Carbon bearing the methyl group. |
| ~108 | C-3 | Aromatic CH carbon on the pyridine ring. |
| ~17 | -CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to O-H, C=C, C=N, and C-F bonds.
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Medium | O-H stretching (intramolecular hydrogen bonding) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1640-1620 | Strong | C=O stretching (from quinolone tautomer) |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| 1350-1150 | Strong | C-F stretching (trifluoromethyl group) |
| 850-750 | Strong | C-Cl stretching |
The presence of a broad O-H stretch and a strong carbonyl absorption would indicate the presence of the quinolin-4-one tautomer in the solid state. The strong C-F stretching bands are a hallmark of the trifluoromethyl group.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol: Mass Spectrometry Data Acquisition (ESI)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like quinolin-4-ols.
Caption: A typical workflow for ESI-MS analysis.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₇ClF₃NO |
| Molecular Weight | 261.63 g/mol |
| [M+H]⁺ (Monoisotopic) | 262.0241 |
| [M-H]⁻ (Monoisotopic) | 260.0096 |
The isotopic pattern for the molecular ion will be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M peak. Fragmentation patterns would likely involve the loss of small molecules such as CO or HF, and cleavage of the trifluoromethyl group.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the expected NMR, IR, and MS data, and by following robust experimental protocols, researchers can confidently identify and characterize this important heterocyclic compound. The interpretations provided herein, based on the analysis of structurally related molecules, serve as a valuable reference for anyone working in the field of medicinal chemistry and drug development.
References
The Quinolin-4-ol Scaffold: A Privileged Framework for Targeting Diverse Pathologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-4-ol, or quinolin-4-one, scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of compounds with a vast range of pharmacological activities.[1][2] This bicyclic heterocyclic system is not only prevalent in natural alkaloids but has also served as a versatile template for the synthesis of numerous therapeutic agents.[3][4] Derivatives of quinolin-4-ol have demonstrated significant efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, with several compounds progressing into clinical use.[1][5][6][7] This guide provides a detailed exploration of the key molecular targets modulated by quinolin-4-ol compounds. We will dissect the mechanisms of action, present quantitative data for structure-activity relationships, provide detailed experimental protocols for target validation, and visualize the complex signaling pathways involved, offering a comprehensive resource for professionals engaged in drug discovery and development.
Oncological Targets: Disrupting Cancer Cell Proliferation and Survival
The anticancer potential of the quinolin-4-ol scaffold is multifaceted, with derivatives engineered to interact with several critical targets involved in cancer progression.[8] These compounds can induce apoptosis, arrest the cell cycle, and inhibit metastasis by targeting key cellular machinery.[9]
DNA Topoisomerases: Inducing Lethal DNA Damage
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair.[9] Their inhibition leads to the accumulation of DNA strand breaks and subsequent cell death, making them a validated target for chemotherapy. Certain quinolin-4-ol derivatives, particularly the well-known fluoroquinolone antibiotics, have been repurposed and modified to exhibit potent anticancer activity by targeting human topoisomerase II.[3][9]
Tubulin Polymerization: Arresting Mitosis
The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is fundamental to cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically proven anticancer strategy. A class of 2-phenylquinolin-4-ones has been identified as potent inhibitors of tubulin polymerization.[3] These agents bind to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle, which triggers a cell cycle arrest in the G2/M phase and ultimately leads to apoptosis.[3][9]
Protein Kinases: Inhibiting Oncogenic Signaling
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoline core is a key component of several clinically approved tyrosine kinase inhibitors (TKIs), such as bosutinib and lenvatinib.[6][10] More specifically for the quinolin-4-ol scaffold, derivatives have been developed to target key kinases in oncogenic pathways.
-
Phosphatidylinositol 3-kinase (PI3Kα): This kinase is a central node in the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival. Mutations and amplifications of the PIK3CA gene are common in various cancers, making PI3Kα a high-value target. Novel N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been synthesized as potent and selective inhibitors of PI3Kα.[1]
-
Anaplastic Lymphoma Kinase (ALK) & Cyclin-Dependent Kinase 2 (CDK2): In silico studies have shown that modified 4-hydroxyquinolone analogues can effectively dock into the active sites of ALK, a receptor tyrosine kinase involved in neuroblastoma, and CDK2, a key regulator of the cell cycle.[11]
Signaling Pathway: Anticancer Mechanisms of Quinolin-4-ol Derivatives
Caption: Anticancer mechanisms of quinolin-4-ol compounds.
Table 1: In Vitro Anticancer Activity of Selected 4-Hydroxyquinolone Analogues
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3g | HCT116 | Colon Carcinoma | 1.99 | [11] |
| 3g | A549 | Lung Carcinoma | 3.14 | [11] |
| 3g | PC3 | Prostate Carcinoma | 3.52 | [11] |
| 3g | MCF-7 | Breast Carcinoma | 4.11 | [11] |
| HTI 21 | HL-60 | Leukemia | 1.8 | [12] |
| HTI 22 | HL-60 | Leukemia | 2.1 |[12] |
Experimental Protocol: Tubulin Polymerization Assay
This protocol describes an in vitro fluorescence-based assay to measure the effect of quinolin-4-ol compounds on tubulin polymerization.
Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules. Inhibitors will prevent this fluorescence increase, while enhancers will accelerate it.
Materials:
-
Tubulin (>99% pure, lyophilized)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP stock solution (100 mM)
-
DAPI stock solution (1 mM in DMSO)
-
Test Compounds (e.g., 2-phenylquinolin-4-ones) dissolved in DMSO.
-
Positive Control: Colchicine (inhibitor)
-
Negative Control: Paclitaxel (enhancer)
-
Black 96-well microplate, clear bottom.
-
Fluorescence plate reader with temperature control (37°C).
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL. Keep on ice and use within 30 minutes.
-
Prepare a 2X Assay Mix on ice: To the 4 mg/mL tubulin solution, add GTP to a final concentration of 2 mM and DAPI to a final concentration of 20 µM.
-
-
Compound Plating:
-
Add 50 µL of GTB containing the test compounds or controls to the wells of the pre-warmed (37°C) 96-well plate. Prepare a range of concentrations to determine IC₅₀. Ensure the final DMSO concentration is ≤1%.
-
-
Initiate Polymerization:
-
Using a multichannel pipette, add 50 µL of the 2X Assay Mix to each well to initiate the polymerization reaction. The final tubulin concentration will be 2 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the rate of polymerization (Vmax) from the linear phase of the curve.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Outcome: Effective inhibitors will show a dose-dependent decrease in the rate and extent of fluorescence increase compared to the DMSO control. The curve will resemble that of the colchicine positive control.
Targets in Infectious Diseases: A Legacy of Antimicrobial Potency
The quinolone class, a subset of quinolin-4-ones, revolutionized the treatment of bacterial infections.[3] Their mechanism is well-established, but the scaffold's utility extends to other pathogens.
Bacterial DNA Gyrase and Topoisomerase IV
The primary targets for fluoroquinolone antibiotics are two bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[13]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.
Quinolones stabilize the complex formed between these enzymes and DNA after the DNA has been cleaved.[13] This prevents the re-ligation of the DNA strands, leading to a rapid accumulation of double-strand breaks and triggering bacterial cell death. The C7 substituent is crucial for direct interaction with the enzyme-DNA complex.[3]
Protozoan-Specific Enzymes
The structural versatility of quinolin-4-ols allows for their development against eukaryotic pathogens by targeting enzymes distinct from their human counterparts.
-
Leishmanial Cysteine Proteases: Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Certain 4-substituted quinolines have shown potent inhibitory activity against type B cysteine proteases of Leishmania mexicana, acting via a non-competitive mechanism.[12] These enzymes are crucial for parasite survival and virulence.
-
Malarial Cytochrome bc1 Complex: The antimalarial drug endochin, a quinolin-4-one derivative, targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of the Plasmodium parasite, disrupting its energy metabolism.[3]
Workflow: Antimicrobial Compound Screening
Caption: Workflow for antimicrobial screening and potency determination.
Table 2: Minimum Inhibitory Concentration (MIC) of Quinolines Against MRSA
| Compound | MRSA Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-hydroxy-3-iodo-quinol-2-one (11) | Irish hospital MRSA-1 | 0.097 | [14] |
| 4-hydroxy-3-iodo-quinol-2-one (11) | Non-typeable MRSA | 0.049 | [14] |
| Vancomycin (Control) | Irish hospital MRSA-1 | ~1.0 |[14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial Strain (e.g., Staphylococcus aureus MRSA).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Test Compound stock solution in DMSO.
-
Positive Control: Vancomycin.
-
Negative Control: Broth only (sterility control).
-
Growth Control: Broth + bacteria (no compound).
-
Spectrophotometer or plate reader (600 nm).
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.
-
-
Prepare Compound Dilutions:
-
Add 100 µL of CAMHB to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This leaves 100 µL in each well with serially diluted compound.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to each well (except the sterility control). The final volume will be 110 µL and the final bacterial density will be ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Optionally, read the optical density at 600 nm (OD₆₀₀). The MIC is the concentration at which growth is inhibited by ≥90% compared to the growth control.
-
Targets in Inflammatory and Neurodegenerative Disorders
Chronic inflammation and oxidative stress are underlying factors in a host of diseases, including arthritis, and neurodegenerative conditions like Alzheimer's and Parkinson's disease. Quinolin-4-ol derivatives exhibit potent anti-inflammatory and neuroprotective effects by modulating these pathways.[15][16]
Enzymes of the Inflammatory Cascade
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are central to the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins (via COX) and leukotrienes (via LOX). Quinoline derivatives have been shown to inhibit both COX, particularly the inducible COX-2 isoform, and LOX, thereby exerting a broad anti-inflammatory effect.[1][17]
-
Phosphodiesterase 4B (PDE4B): PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). Elevated cAMP levels have an anti-inflammatory effect. A novel quinoline-based derivative, compound f4, was identified as a potent PDE4B inhibitor with an IC₅₀ of 0.94 µM, comparable to the positive control rolipram.[18] Inhibition of PDE4B in immune cells reduces the production of inflammatory cytokines like TNF-α and IL-1β.[18]
-
Nitric Oxide Synthase (iNOS): In response to inflammatory stimuli, iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. Several quinolin-4(1H)-one derivatives have demonstrated the ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated microglial cells.[19]
Targets in Neuroprotection
The neuroprotective action of quinoline derivatives often stems from a multi-target approach, addressing both enzymatic activity and oxidative stress.[15]
-
Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), and COMT: These enzymes are key targets in Parkinson's (MAO-B, COMT) and Alzheimer's (AChE) diseases. In silico docking simulations have predicted that specific quinoline derivatives can act as inhibitors of all three enzymes, suggesting their potential as multi-target agents for treating complex neurodegenerative disorders.[20][21]
-
Reactive Oxygen Species (ROS) Scavenging: Many quinolin-4-ol derivatives possess intrinsic antioxidant properties.[17] They can directly scavenge free radicals and modulate cellular antioxidant systems, mitigating the oxidative stress that is a major contributor to neuronal damage in conditions like ischemic stroke.[15][22]
Signaling Pathway: Anti-Inflammatory Action of Quinolin-4-ol Derivatives
Caption: Quinolin-4-ol compounds inhibit key enzymes in the inflammatory cascade.
Table 3: Anti-Inflammatory and Neuro-Enzyme Inhibitory Activity
| Compound ID | Target/Assay | Cell/Enzyme Source | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| f4 | PDE4B Inhibition | Recombinant Human | 0.94 | [18] |
| f4 | NO Production | LPS-induced RAW264.7 | 20.40 | [18] |
| Compound 2 | NO Production | LPS-induced BV-2 cells | 40.41 | [19] |
| Compound 5 | NO Production | LPS-induced BV-2 cells | 60.09 | [19] |
| 11e | LOX Inhibition | Soybean Lipoxygenase | 52.5 |[1] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol uses the Griess assay to quantify nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated macrophage cells.
Principle: Activated macrophages produce NO via iNOS. The amount of nitrite in the cell culture medium is directly proportional to the NO produced. The Griess reagent reacts with nitrite to form a purple azo compound, which can be measured colorimetrically.
Materials:
-
RAW 264.7 or BV-2 microglial cell line.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test Compounds (quinolin-4-ols) dissolved in DMSO.
-
Positive Control: L-NAME (an iNOS inhibitor).
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
-
Sodium Nitrite (NaNO₂) standard solution.
-
96-well cell culture plate.
-
Colorimetric plate reader (540 nm).
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Pre-treat the cells by adding 10 µL of medium containing various concentrations of the test compounds for 1 hour.
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding 10 µL of LPS solution to achieve a final concentration of 1 µg/mL.
-
Incubate the plate for another 24 hours.
-
-
Griess Assay:
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the NaNO₂ standard (e.g., 0-100 µM).
-
Add 50 µL of Griess Reagent Solution A to each well, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well, and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
-
Plot the percentage of inhibition against concentration to calculate the IC₅₀ value.
-
(Optional) Perform a cell viability assay (e.g., MTS) on the remaining cells to ensure the observed inhibition is not due to cytotoxicity.
-
Conclusion and Future Directions
The quinolin-4-ol scaffold has unequivocally demonstrated its value in therapeutic development, serving as a robust framework for targeting a remarkable diversity of enzymes and signaling pathways. From the classic antibacterial mechanism of topoisomerase inhibition to the nuanced modulation of protein kinases in oncology and inflammatory enzymes, its structural plasticity is its greatest asset. The research highlighted in this guide underscores the ongoing evolution of quinolin-4-ol chemistry, moving towards multi-target agents for complex diseases like cancer and neurodegeneration, and developing novel derivatives to combat the persistent challenge of drug resistance.[1][6] Future efforts will likely focus on leveraging computational modeling to refine structure-activity relationships, enhancing target specificity, and improving pharmacokinetic profiles to unlock the full therapeutic potential of this privileged chemical entity.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone | MDPI [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Quinoline-based compounds with potential activity against drug-resistant cancers. | Semantic Scholar [semanticscholar.org]
- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biosynce.com [biosynce.com]
- 18. Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory quinoline-4(1H)-one derivatives from the aerial parts of Waltheria indica linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A quinolinyl analog of resveratrol improves neuronal damage after ischemic stroke by promoting Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold and the Imperative for Novel Antimalarials
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Quinoline derivatives have been extensively investigated and developed as anticancer, antibacterial, antiviral, and, most notably, antimalarial agents.[1][2][3] The historical success of quinine and the synthetic efficacy of chloroquine have cemented the importance of this heterocycle in the fight against malaria.
This guide focuses on a specific, functionalized quinoline derivative: 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol . This compound's structure is suggestive of potential therapeutic activity. The chloro and methyl substitutions on the benzene ring, combined with a trifluoromethyl group at position 2, can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability. The trifluoromethyl group, in particular, is known to enhance membrane penetration and binding affinity to target enzymes.[4] These features make it a compelling candidate for in silico evaluation as a novel therapeutic agent.
Given its lineage, a primary and logical therapeutic avenue to explore for this molecule is its potential as an antimalarial. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the urgent discovery of new chemical entities that act on novel or validated targets.[3] One such clinically validated target is P. falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for pyrimidine biosynthesis in the parasite.[2] Unlike humans, the malaria parasite cannot salvage pyrimidines and relies entirely on the de novo synthesis pathway, making PfDHODH a highly selective and attractive target.[2]
This technical whitepaper provides a comprehensive, step-by-step guide to the in silico modeling of this compound. We will proceed through a logical workflow, from target selection and preparation to molecular docking, molecular dynamics simulations, and ADMET profiling. The objective is to construct a robust computational hypothesis for the compound's potential as a PfDHODH inhibitor, demonstrating the power of in silico techniques to accelerate and de-risk the early stages of drug discovery.[5][6]
Part 1: Target Selection and Preparation
The foundation of any structure-based drug design project is the selection and meticulous preparation of the biological target.
Rationale for Target Selection
As established, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is our target of interest.
-
Essentiality: PfDHODH is indispensable for the parasite's survival.[2]
-
** druggability:** The enzyme possesses a well-defined binding pocket that can accommodate small-molecule inhibitors.
-
Structural Data Availability: Numerous high-resolution crystal structures of PfDHODH, in complex with various inhibitors, are available in the Protein Data Bank (PDB). This wealth of data is invaluable for understanding inhibitor binding modes and validating docking protocols.
For this guide, we will utilize the crystal structure of PfDHODH in complex with a known inhibitor. A suitable starting point is the PDB entry 4CQ8 , which has a resolution of 2.60 Å and contains a co-crystallized inhibitor, substrate, and cofactor, providing a comprehensive view of the active site.[3]
Protein Preparation Protocol
The raw PDB file is not immediately suitable for docking and requires careful preparation to ensure chemical and structural accuracy.
Step-by-Step Protein Preparation Workflow:
-
Obtain PDB Structure: Download the coordinate file for PDB ID: 4CQ8 from the RCSB PDB database.
-
Initial Cleaning:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (inhibitor, substrate). The flavin mononucleotide (FMN) cofactor, which is essential for enzyme activity, should be retained.
-
Inspect the structure for missing residues or atoms. If significant portions are missing, especially within the binding site, it may be necessary to use homology modeling or select a different crystal structure. For 4CQ8, the structure is sufficiently complete.
-
-
Protonation and Charge Assignment:
-
Proteins in crystal structures lack hydrogen atoms. These must be added in positions consistent with a physiological pH (typically 7.4).
-
Use software such as AutoDockTools, Chimera, or Maestro to add polar hydrogens. This step is critical as hydrogen bonds are key drivers of protein-ligand recognition.[7]
-
Assign appropriate partial charges to each atom using a standard force field, such as Gasteiger charges, which are commonly used in docking studies.[7]
-
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[8]
Below is a Graphviz diagram illustrating this preparatory workflow.
Caption: Protein Preparation Workflow for PfDHODH.
Part 2: Ligand Preparation
Proper preparation of the small molecule, or ligand, is equally critical for a successful docking simulation.
Ligand Structure Generation
The first step is to generate a 3D representation of this compound.
Step-by-Step Ligand Preparation:
-
2D to 3D Conversion:
-
The structure can be drawn in a 2D chemical sketcher like ChemDraw or MarvinSketch.
-
The Canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule is CC1=C(C=CC2=C1N=C(C(=O)C=C2)C(F)(F)F)Cl. This can be used as input for various programs to generate a 3D structure.
-
-
Energy Minimization: The initial 3D conformation is unlikely to be the most stable. A geometry optimization or energy minimization step is performed using a force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This process adjusts bond lengths and angles to find a low-energy conformation.
-
Charge Calculation: As with the protein, partial atomic charges must be calculated for the ligand. Gasteiger charges are a common and rapid method suitable for docking.
-
Torsional Degrees of Freedom: The docking software needs to know which bonds in the ligand are rotatable. Tools like AutoDockTools automatically detect and define these rotatable bonds, allowing the ligand to flexibly explore different conformations within the binding site.
-
File Format Conversion: The final prepared ligand is saved in the PDBQT format.
Part 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is a powerful tool for virtual screening and for generating hypotheses about how a ligand might interact with its target.
Defining the Binding Site (Grid Box Generation)
Instead of searching the entire protein surface, the docking algorithm is focused on a specific region of interest—the binding pocket. This is defined by a "grid box."
-
Rationale: The binding site of PfDHODH is known from the co-crystallized inhibitor in PDB ID 4CQ8. The grid box should be centered on this known binding pocket and be large enough to encompass the entire active site, allowing the ligand to move and rotate freely within it. A typical box size might be 20 x 20 x 20 Å.
Docking Protocol with AutoDock Vina
AutoDock Vina is a widely used, accurate, and fast open-source docking program.[9]
Step-by-Step Docking Workflow:
-
Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.
-
Running Vina: Execute the Vina program from the command line, providing the configuration file as input.
-
Exhaustiveness Parameter: Vina's exhaustiveness parameter controls the thoroughness of the search. The default is 8, but for challenging ligands or for achieving higher consistency, increasing this value to 32 or higher can be beneficial, at the cost of longer computation time.[9]
-
Output Analysis: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
Interpreting the Results
-
Binding Affinity: The primary quantitative output is the binding score. While not a true binding free energy, it provides a strong estimate for ranking different compounds or poses.
-
Pose Analysis: The top-ranked poses must be visually inspected using a molecular graphics program like PyMOL or Chimera. The key is to analyze the intermolecular interactions between the ligand and the protein. Look for:
-
Hydrogen Bonds: Are there hydrogen bonds formed with key active site residues?
-
Hydrophobic Interactions: Does the ligand make favorable contacts with nonpolar residues?
-
Pi-stacking or Cation-pi interactions: Are aromatic rings on the ligand and protein interacting favorably?
-
-
Comparison with Known Inhibitors: A crucial validation step is to compare the predicted binding mode of our quinoline derivative with that of known, co-crystallized inhibitors in the same binding site. A plausible binding pose will often share key interactions with established ligands.
The overall docking workflow is visualized below.
Caption: Molecular Docking and Analysis Workflow.
Part 4: Molecular Dynamics (MD) Simulation
Molecular docking provides a static snapshot of the binding pose. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent to simulate the dynamic behavior of the protein-ligand complex over time, offering a more realistic assessment of its stability.
Rationale for MD Simulation
-
Stability Assessment: MD can test whether the docked pose is stable over a period of nanoseconds. An unstable ligand will drift away from the binding pocket.
-
Refinement of Binding Pose: The simulation allows for minor and major conformational adjustments in both the ligand and the protein, potentially revealing a more accurate binding mode.
-
Water's Role: Explicitly models the role of water molecules, which can be critical mediators of protein-ligand interactions.
MD Simulation Protocol with GROMACS
GROMACS is a high-performance, open-source MD simulation package.[10][11] The workflow is complex and requires careful parameterization.
Step-by-Step MD Workflow:
-
System Preparation:
-
Topology Generation: Generate a topology file for the protein (using a force field like OPLS/AA or AMBER) and a separate parameter file for the ligand (often generated using servers like SwissParam or CGenFF).[12]
-
Solvation: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic) and fill it with explicit water molecules (e.g., SPC/E or TIP3P models).[12]
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the overall charge of the system and mimic a physiological salt concentration.[13]
-
-
Simulation Stages:
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes or unfavorable geometries.[13]
-
Equilibration (NVT & NPT): Gradually bring the system to the desired temperature (e.g., 300 K) and pressure (e.g., 1 bar). This is typically done in two phases:
-
NVT (Canonical Ensemble): Constant Number of particles, Volume, and Temperature. This stabilizes the temperature of the system.
-
NPT (Isothermal-Isobaric Ensemble): Constant Number of particles, Pressure, and Temperature. This stabilizes the pressure and density.[13]
-
-
-
Production MD: Once equilibrated, run the production simulation for a desired length of time (e.g., 100 nanoseconds). The coordinates of the system are saved at regular intervals, creating a trajectory file.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for the ligand indicates it is not diffusing out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible or rigid regions of the protein.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking to see if they are maintained throughout the simulation.
-
Part 5: ADMET Profiling
A compound's efficacy is determined not just by its binding affinity but also by its pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to flag potential liabilities early.[14][15]
Importance of Early ADMET Assessment
Poor ADMET properties are a major cause of late-stage drug development failures. In silico models can predict these properties before a compound is ever synthesized, saving significant time and resources.[14]
In Silico ADMET Prediction Tools
Numerous web-based tools and software packages are available for ADMET prediction, many of which are free for academic use. Examples include SwissADME, pkCSM, and PreADMET.[1][16] These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict a wide range of properties.
Key Parameters and Interpretation
The following table summarizes key ADMET parameters that should be evaluated for this compound.
| Property Category | Parameter | Desired Range/Outcome | Rationale |
| Physicochemical | Molecular Weight | < 500 g/mol | Affects absorption and distribution. |
| LogP (Lipophilicity) | 1 - 3 | A balance is needed for membrane permeability and aqueous solubility. | |
| H-Bond Donors/Acceptors | Donors ≤ 5, Acceptors ≤ 10 | Part of Lipinski's Rule of Five for oral bioavailability. | |
| Absorption | Caco-2 Permeability | High | Predicts intestinal absorption. |
| Human Intestinal Absorption | > 80% | Indicates good absorption from the gut. | |
| Distribution | Blood-Brain Barrier (BBB) | Low (for antimalarial) | Prevents potential CNS side effects. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Non-inhibitor of major isoforms | Avoids drug-drug interactions. |
| Toxicity | AMES Mutagenicity | Negative | Predicts potential for carcinogenicity. |
| hERG Inhibition | Negative | Predicts potential for cardiotoxicity. |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the initial evaluation of this compound as a potential inhibitor of PfDHODH. By integrating molecular docking, molecular dynamics, and ADMET profiling, we can build a robust, data-driven hypothesis regarding the compound's therapeutic potential.
The results from this computational cascade—a strong predicted binding affinity, a stable binding pose confirmed by MD, and a favorable ADMET profile—would provide a strong rationale for advancing the compound to the next stage of the drug discovery pipeline: chemical synthesis and in vitro biological validation. This iterative cycle of computational design and experimental testing is the hallmark of modern, efficient drug discovery.
References
- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. What is in silico drug discovery? [synapse.patsnap.com]
- 6. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 7. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. GROMACS Tutorials [mdtutorials.com]
- 11. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 12. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 13. compchems.com [compchems.com]
- 14. tandfonline.com [tandfonline.com]
- 15. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 16. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Novel Quinoline Compounds
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Authored by a Senior Application Scientist
Introduction: The Therapeutic Promise of Quinoline Scaffolds
Quinoline, a heterocyclic aromatic organic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These compounds are integral to the development of new therapeutic agents, particularly in oncology.[1][3] Quinoline-based molecules have demonstrated potent anticancer effects through diverse mechanisms of action, including the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow), and disruption of cell migration.[1][3][4] Their versatility allows for the synthesis of a wide array of derivatives, enhancing their potential as targeted anticancer agents.[3]
This guide provides a comprehensive, technically-focused framework for the preliminary in vitro cytotoxicity screening of novel quinoline compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation.
Part 1: Foundational Principles of Cytotoxicity Screening
The initial step in evaluating the anticancer potential of novel quinoline compounds is to determine their cytotoxicity—their ability to kill or inhibit the growth of cancer cells. This is typically achieved through a series of in vitro assays that measure cell viability and proliferation.
The Rationale for a Multi-Assay Approach
No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a multi-assay approach is crucial for a robust preliminary screening. This typically involves a primary assay to measure metabolic activity, followed by secondary assays to confirm cell death and elucidate the mechanism of action.
-
Primary Screening: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used for initial high-throughput screening due to their cost-effectiveness and reliability.[5] They provide a quantitative measure of cell viability based on metabolic activity.[6]
-
Secondary Screening & Mechanistic Insights: Assays that measure membrane integrity (e.g., LDH assay) or specific cell death pathways (e.g., apoptosis assays) are employed to validate the findings from the primary screen and to understand how the compounds are inducing cell death.[7][8]
The Critical Role of Cell Line Selection
The choice of cancer cell lines is paramount for obtaining relevant and translatable data.[9] The National Cancer Institute (NCI) has established a panel of 60 human cancer cell lines from nine different cancer types for drug screening, providing a standardized platform for initial evaluations.[10]
Key Considerations for Cell Line Selection:
-
Tissue of Origin: Select cell lines that are representative of the cancer types the novel quinoline compounds are intended to treat.[9] For instance, if targeting lung cancer, cell lines like A549 would be appropriate.[11]
-
Genetic Background: Consider the genetic and molecular characteristics of the cell lines, as these can influence their sensitivity to specific drugs.
-
Growth Characteristics: Choose cell lines with consistent and reproducible growth rates to ensure assay reliability.[12]
-
Inclusion of a "Normal" Cell Line: It is essential to include a non-cancerous cell line (e.g., normal human dermal fibroblasts) to assess the selective toxicity of the compounds.[13] This helps to identify compounds that preferentially target cancer cells while sparing healthy cells.
Part 2: Experimental Design & Core Protocols
A well-designed experimental workflow is the bedrock of reliable cytotoxicity screening. This section outlines the essential steps and provides detailed protocols for key assays.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of novel quinoline compounds.
Caption: A generalized workflow for preliminary cytotoxicity screening.
Detailed Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (empirically determined for each cell line, typically 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[12][14][15]
-
Compound Treatment: Treat the cells with a range of concentrations of the novel quinoline compounds (typically a serial dilution) for a predetermined exposure time (e.g., 24, 48, or 72 hours).[15] Include appropriate controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve the compounds (e.g., DMSO, typically at a final concentration of <0.5%).[16]
-
Untreated Control: Cells in media alone.
-
Positive Control: A known cytotoxic drug (e.g., doxorubicin).
-
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate the plate overnight to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used.
Detailed Protocol: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[17][18] LDH is a stable enzyme present in the cytosol of all cell types and is rapidly released upon loss of plasma membrane integrity.[17][18]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
Detailed Protocol: Apoptosis Assays
Apoptosis assays are crucial for determining if the quinoline compounds induce programmed cell death.[7][8] Many anticancer drugs are designed to trigger apoptosis in cancer cells.[7]
Common Apoptosis Assays:
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of caspases (e.g., caspase-3/7) provide a direct indication of apoptosis induction.[19]
-
Annexin V Staining: In early apoptosis, a lipid called phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to phosphatidylserine and can be labeled with a fluorescent dye for detection by flow cytometry or fluorescence microscopy.[19]
-
TUNEL Assay: This assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis.[20]
General Protocol for a Caspase-Glo® 3/7 Assay (Promega):
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Part 3: Data Analysis and Interpretation
Calculation of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.[21] It is the concentration of a drug that is required to inhibit a biological process (in this case, cell viability) by 50%.[21][22]
Steps for IC50 Determination:
-
Data Normalization: The absorbance values from the treated wells are normalized to the control wells to calculate the percentage of cell viability.[21]
-
Formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve using non-linear regression analysis.[21] This can be performed using software such as GraphPad Prism or specialized online tools.[23]
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical IC50 Values (µM) of Novel Quinoline Compounds after 48h Treatment
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | HDF (Normal Fibroblasts) |
| Quinoline-A | 5.2 ± 0.4 | 8.1 ± 0.7 | 6.5 ± 0.5 | > 50 |
| Quinoline-B | 12.8 ± 1.1 | 15.3 ± 1.4 | 10.9 ± 0.9 | > 50 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.05 | 1.2 ± 0.2 | 2.5 ± 0.3 |
Hit Selection Criteria
"Hit" compounds are those that meet predefined criteria for further investigation.
-
Potency: A low IC50 value indicates high potency.
-
Selectivity: A significantly higher IC50 value in normal cells compared to cancer cells indicates good selectivity.
-
Spectrum of Activity: Activity against a broad range of cancer cell lines may be desirable.
Part 4: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design of more effective quinoline-based anticancer agents.[24]
Common Mechanisms of Action for Quinoline Compounds
Quinoline derivatives can exert their anticancer effects through various pathways:
-
DNA Intercalation and Topoisomerase Inhibition: Some quinolines can insert themselves between the base pairs of DNA, interfering with DNA replication and transcription.[25] They can also inhibit topoisomerase enzymes, which are essential for managing DNA topology.[2][25]
-
Kinase Inhibition: Many quinoline derivatives have been developed as inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[25][26] For example, some quinolines inhibit the epidermal growth factor receptor (EGFR) or Src kinase.[27][28]
-
Tubulin Polymerization Inhibition: Disruption of the microtubule network through inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis.[2][28]
Visualizing a Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a novel quinoline compound.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
The preliminary cytotoxicity screening of novel quinoline compounds is a critical first step in the drug discovery pipeline. A systematic and multi-faceted approach, incorporating a diverse panel of cell lines and a combination of robust assays, is essential for identifying promising lead candidates. By carefully designing experiments, meticulously executing protocols, and thoughtfully interpreting data, researchers can effectively navigate the early stages of anticancer drug development and unlock the full therapeutic potential of the versatile quinoline scaffold.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 12. galaxy.ai [galaxy.ai]
- 13. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 18. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 19. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Importance of IC50 Determination | Visikol [visikol.com]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijmphs.com [ijmphs.com]
- 26. researchgate.net [researchgate.net]
- 27. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 28. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
structure-activity relationship (SAR) of 7-chloro-8-methylquinolines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Chloro-8-Methylquinolines
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug design. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including roles as antimalarial, antimicrobial, and anti-inflammatory agents.[1] In recent decades, the focus has increasingly shifted towards their potential as potent anticancer agents, with several quinoline-based drugs like Lenvatinib and Bosutinib receiving clinical approval for treating various cancers.[1][2][3][4]
This guide focuses on the specific scaffold of 7-chloro-8-methylquinoline . The strategic placement of a chloro group at the 7-position and a methyl group at the 8-position provides a unique electronic and steric profile that serves as a foundational template for developing novel therapeutic agents. The 7-chloro substituent is a well-established feature in many bioactive quinolines, often critical for target engagement, while the 8-methyl group can subtly modulate the molecule's conformation and physicochemical properties, thereby influencing selectivity and potency.[5][6] This document will provide an in-depth analysis of the structure-activity relationships (SAR) for this core, detail synthetic and biological evaluation protocols, and offer insights for researchers in the field of drug development.
Part 1: The 7-Chloro-8-Methylquinoline Core: Physicochemical Properties and Synthesis
The inherent properties of the 7-chloro-8-methylquinoline scaffold are dictated by its substituents. The electron-withdrawing nature of the chlorine atom at position 7 influences the electron density of the entire ring system, affecting its pKa and potential for hydrogen bonding. The methyl group at position 8 introduces steric bulk and lipophilicity, which can enhance binding to hydrophobic pockets in target proteins and influence the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]
Synthetic Strategies
The construction of the quinoline nucleus is a well-trodden path in organic synthesis, with several named reactions providing reliable access. Classical methods such as the Skraup, Doebner-von Miller, and Gould-Jacobs reactions are frequently employed, each offering distinct advantages depending on the desired substitution pattern.[1][7][8]
A modern and efficient approach to synthesizing the 7-chloro-8-methylquinoline core involves the reaction of 2-methyl-3-chloroaniline with acrolein.[7] This method avoids the harsh conditions of traditional Skraup-type reactions, offering a more direct route to the desired scaffold.
Caption: General workflow for the synthesis of the core scaffold.
Part 2: Biological Activity and Therapeutic Targets
Derivatives of the 7-chloro-8-methylquinoline scaffold have been primarily investigated for their anticancer activity. The quinoline core is a versatile pharmacophore that can be tailored to inhibit a wide range of biological targets crucial for cancer cell proliferation, survival, and angiogenesis.[1][5]
Key mechanisms of action for quinoline-based anticancer agents include:
-
Kinase Inhibition: Many quinolines are designed as ATP-competitive inhibitors of protein kinases. Dysregulation of kinase signaling is a hallmark of cancer, making them attractive therapeutic targets.[9] Derivatives of related scaffolds have shown potent inhibition of key cancer-related kinases such as EGFR, VEGFR-2, and those in the PI3K/Akt pathway.[5]
-
Induction of Apoptosis: Active compounds can trigger programmed cell death (apoptosis) in cancer cells, a primary goal of chemotherapy.[10][11]
-
Topoisomerase Inhibition: Some quinoline derivatives interfere with the function of topoisomerase enzymes, leading to DNA damage and cell death.[1]
The 7-chloroquinoline moiety, in particular, has been a recurring motif in the development of experimental anticancer drugs, with numerous studies demonstrating its potential across a broad panel of cancer cell lines.[4][12]
Caption: Inhibition of the PI3K/Akt pathway by quinoline derivatives.
Part 3: Decoding the Structure-Activity Relationship (SAR)
The exploration of the 7-chloro-8-methylquinoline SAR is crucial for optimizing potency, selectivity, and drug-like properties. Modifications are typically explored at several key positions on the quinoline ring.
Caption: SAR landscape of the 7-chloro-8-methylquinoline scaffold.
Key SAR Insights:
-
Position 4: This position is the most common site for introducing diversity.
-
Amino Groups: The introduction of an amino group, often with an alkyl side chain, is a classic strategy borrowed from antimalarial drugs like chloroquine.[6][13] The nature of the side chain is critical for activity and can be used to attach other pharmacophores, such as benzimidazole hybrids, to create potent anticancer agents.[4]
-
Thioalkyl/Selanyl Groups: Replacing the amino linker with sulfur or selenium has yielded compounds with significant anti-inflammatory, antinociceptive, and antiproliferative activities.[11][14] The oxidation state of the sulfur (sulfanyl, sulfinyl, or sulfonyl) and the length of the alkyl spacer dramatically impact cytotoxicity.[11]
-
-
Position 7 (Chloro Group):
-
The 7-chloro group is frequently demonstrated to be essential for potent biological activity.[6] It is believed to play a crucial role in binding to the target protein.
-
SAR studies on related 4-aminoquinolines have shown that replacing chlorine with other halogens like bromine or iodine can maintain or slightly alter activity, whereas substitution with fluorine or trifluoromethyl groups often leads to a significant loss of potency.[13]
-
-
Position 8 (Methyl Group):
-
The 8-methyl group influences the molecule's conformation by providing steric hindrance. This can enforce a specific orientation that is favorable for binding to the active site of a target enzyme, thereby enhancing selectivity.[5]
-
Quantitative SAR Data Summary
The following table summarizes representative data for related 7-chloroquinoline derivatives to illustrate SAR principles.
| Compound Class | R-Group at Position 4 | Target/Cell Line | Activity (IC50 / GI50) | Reference |
| 4-Aminoquinoline-benzimidazole Hybrid | Piperazinyl-benzimidazole | HuT78 (T-cell lymphoma) | 0.4 - 8 µM | [4] |
| 4-Thioalkylquinoline | Sulfinyl/Sulfonyl esters | CCRF-CEM (Leukemia) | 0.55 - 2.74 µM | [11] |
| 4-Phenylselanylquinoline Analog | -(Se)-Ph-CF3 | In vivo nociception model | Effective | [14] |
| 4-Aminoquinoline | -HN(CH2)3NEt2 | P. falciparum | 3 - 12 nM | [13] |
Part 4: Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed protocols for the synthesis and biological evaluation of 7-chloro-8-methylquinoline derivatives are provided.
Protocol 1: Synthesis of a 4-Substituted-7-chloro-8-methylquinoline Derivative
This protocol is a generalized procedure for the nucleophilic aromatic substitution (SNAr) at the C4 position, a common strategy for diversifying the scaffold.[5]
Objective: To synthesize a 4-amino-7-chloro-8-methylquinoline derivative.
Materials:
-
4,7-dichloro-8-methylquinoline (starting material)
-
Appropriate primary or secondary amine (e.g., 4-aminophenol)
-
Solvent (e.g., ethanol, N-methyl-2-pyrrolidone)
-
Acid catalyst (e.g., HCl, optional)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,7-dichloro-8-methylquinoline (1.0 eq) in the chosen solvent.
-
Reagent Addition: Add the desired amine (1.1 - 1.5 eq) to the solution. If required, add a catalytic amount of acid.
-
Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with cold solvent. If no solid forms, remove the solvent under reduced pressure.
-
Purification: Neutralize the crude product with an aqueous base (e.g., NaHCO₃ solution) and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antiproliferative Activity Assessment (MTS Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[11]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 7-chloro-8-methylquinoline derivatives
-
MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. The viable cells will reduce the MTS tetrazolium salt to a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The 7-chloro-8-methylquinoline scaffold is a highly promising template for the development of novel therapeutic agents, particularly in oncology. The structure-activity relationship data clearly indicate that modifications at the 4-position are critical for achieving potent biological activity, while the 7-chloro group is often an indispensable feature. The 8-methyl group provides a handle for fine-tuning the steric and electronic properties of the molecule.
Future research in this area should focus on:
-
Exploring Novel Substituents: Designing and synthesizing novel derivatives with diverse functional groups at the C4-position to explore new interactions with biological targets.
-
Target Deconvolution: For compounds with high antiproliferative activity, identifying the specific molecular target(s) (e.g., which kinases are inhibited) is essential for rational drug development.
-
Improving Pharmacokinetic Properties: Optimizing compounds to enhance their solubility, metabolic stability, and oral bioavailability for potential in vivo applications.
-
Combination Therapies: Investigating the synergistic effects of potent 7-chloro-8-methylquinoline derivatives with existing anticancer drugs.
By leveraging the foundational SAR knowledge presented in this guide, researchers can continue to innovate and develop the next generation of quinoline-based therapeutics.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Chloro-8-methylquinolin-2(1H)-one|CAS 73108-76-6 [benchchem.com]
- 8. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]
- 9. chemicalkinomics.com [chemicalkinomics.com]
- 10. Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 12. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, a key heterocyclic building block in medicinal chemistry and drug discovery.[1] The synthetic strategy is centered around the Gould-Jacobs reaction, a robust and reliable method for constructing the quinolin-4-one scaffold.[2][3] We present a two-step process beginning with the chemoselective condensation of 3-chloro-2-methylaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a high-temperature thermal cyclization to yield the target compound. This guide offers in-depth explanations for experimental choices, detailed step-by-step instructions, and a discussion of the reaction mechanism, making it suitable for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Rationale
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[4] The specific target molecule, this compound, incorporates several key structural motifs: a chlorine atom at the 7-position, a methyl group at the 8-position, and a trifluoromethyl group at the 2-position. The trifluoromethyl (CF₃) group is particularly significant as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1]
The chosen synthetic route is a modification of the classic Gould-Jacobs reaction, which involves the reaction of an aniline derivative with a malonic ester or a β-ketoester to form a 4-hydroxyquinoline.[2][5] The primary challenge in synthesizing 2-(trifluoromethyl)quinolin-4-ols lies in controlling the initial condensation step. The reaction between an aniline and ethyl 4,4,4-trifluoroacetoacetate can proceed via two pathways, leading to isomeric products.[6] This protocol is optimized to favor the formation of the necessary enamine intermediate, which upon cyclization, yields the desired 2-(trifluoromethyl) isomer. The subsequent cyclization is achieved through high-temperature heating in an inert solvent, a standard and effective method for inducing the required 6-electron electrocyclization.[3][7]
Reaction Pathway and Mechanism
The synthesis proceeds in two primary stages:
-
Condensation: Nucleophilic addition of 3-chloro-2-methylaniline to the β-carbonyl group of ethyl 4,4,4-trifluoroacetoacetate, followed by dehydration, to form the key intermediate, ethyl 3-((3-chloro-2-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate.
-
Thermal Cyclization: An intramolecular 6-electron electrocyclization of the enamine intermediate at high temperature, followed by tautomerization, to yield the stable this compound product.
Mechanism Diagram
References
- 1. This compound [myskinrecipes.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. connectjournals.com [connectjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note: Characterizing the Cellular Effects of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
An in-depth guide for researchers, scientists, and drug development professionals on the cellular application of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol.
Introduction: Rationale and Background
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1][2][3]. The specific compound, this compound, combines several structural motifs that suggest significant potential as a bioactive agent for cell-based research, particularly in oncology.
-
The 7-Chloroquinoline Core: The 7-chloro substitution is a hallmark of many potent biological agents, including the antimalarial and autophagy inhibitor chloroquine[4][5]. This moiety is frequently explored in the design of new antiproliferative compounds[6][7][8].
-
The 2-(Trifluoromethyl) Group: Introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability and membrane permeability, often leading to improved potency. Studies have specifically shown that a 2-trifluoromethyl group on the quinoline scaffold is beneficial for enhancing anticancer activity[9][10].
-
The Quinolin-4-ol Moiety: This functional group exists in tautomeric equilibrium with its quinolin-4-one form. This core is critical for the biological activity of many kinase inhibitors and other therapeutic agents[11].
While this compound is a novel investigational compound, its chemical architecture strongly suggests a role as an inhibitor of cancer cell proliferation. This application note provides a comprehensive guide to handling, preparing, and implementing this compound in cell culture to characterize its cytotoxic and mechanistic properties. The protocols herein are designed as a robust starting point for determining its half-maximal inhibitory concentration (IC50) and investigating its potential to induce apoptosis.
Compound Preparation and Handling
Scientific integrity begins with reproducible reagent preparation. The following steps are critical for obtaining consistent results.
2.1. Reconstitution and Stock Solution Preparation
-
Rationale: The compound is expected to be a hydrophobic crystalline solid. A high-concentration stock solution in an appropriate organic solvent is necessary for accurate and repeatable dilution into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations (<0.5%).
-
Protocol:
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile, anhydrous DMSO to create a 10 mM stock solution . For example, for a compound with a molecular weight of 291.66 g/mol , dissolve 2.92 mg in 1 mL of DMSO.
-
Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can lead to compound degradation.
-
2.2. Storage and Stability
-
Stock Solutions (10 mM in DMSO): Store aliquots at -20°C or -80°C for long-term stability (up to 6-12 months).
-
Working Dilutions: Prepare fresh working dilutions in sterile cell culture medium immediately before each experiment. Do not store the compound in aqueous solutions for extended periods, as it may precipitate or degrade.
Protocol I: Determining Antiproliferative Activity (IC50) via Resazurin-Based Viability Assay
3.1. Scientific Principle
The first step in characterizing a potential anticancer compound is to determine its dose-dependent effect on cell viability. The resazurin (AlamarBlue®) assay is a sensitive, fluorescent-based method to quantify metabolically active cells. Viable cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink resorufin, a reaction catalyzed by mitochondrial reductases. The fluorescence intensity is directly proportional to the number of living cells.
3.2. Experimental Workflow Diagram
Caption: Workflow for IC50 determination using a resazurin assay.
3.3. Detailed Step-by-Step Protocol
-
Required Materials:
-
Selected cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Sterile 96-well, clear-bottom, black-walled plates (for fluorescence)
-
10 mM stock of this compound in DMSO
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)
-
Fluorescence plate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium). Include wells for "cells only" (negative control) and "medium only" (blank). Incubate for 24 hours at 37°C, 5% CO2.
-
Scientist's Note: Allowing cells to attach overnight ensures they are in a healthy, logarithmic growth phase before treatment begins. The seeding density must be optimized so that the negative control wells are approximately 80-90% confluent at the end of the experiment.
-
-
Compound Preparation: Prepare a 2X serial dilution series of the compound in complete culture medium.
-
Start by diluting the 10 mM DMSO stock to 200 µM in medium (a 1:50 dilution). This is your highest 2X concentration.
-
Perform a 1:2 serial dilution from this starting concentration (e.g., 200 µM, 100 µM, 50 µM, ..., down to ~0.1 µM).
-
Crucially, prepare a 2X vehicle control containing the same percentage of DMSO as the highest drug concentration (e.g., 0.2% DMSO in medium).
-
-
Cell Treatment: Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate. This dilutes the compound 1:1, achieving the final desired concentrations (100 µM, 50 µM, etc.) in a final volume of 200 µL. Add 100 µL of the 2X vehicle control medium to the "cells only" wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
Scientist's Note: A 48 or 72-hour incubation is standard for assessing antiproliferative effects, allowing multiple cell doubling times for the compound's impact to become apparent.
-
-
Assay Development: Add 20 µL of resazurin solution to each well (including blanks). Incubate for 1-4 hours at 37°C, protected from light. Monitor the color change in the control wells from blue to pink.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
3.4. Data Analysis and Trustworthiness
-
Subtract the average fluorescence value of the "medium only" blank wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.
-
Self-Validation: A reliable IC50 curve should have a good R² value (>0.95), a clear top and bottom plateau, and a sigmoidal shape. The experiment should be repeated at least three times independently to ensure reproducibility.
-
Protocol II: Mechanistic Insight via Annexin V/Propidium Iodide Apoptosis Assay
4.1. Scientific Principle
After observing cytotoxicity, the next logical question is how the compound kills the cells. Apoptosis (programmed cell death) is a common mechanism for anticancer agents[7]. During early apoptosis, phosphatidylserine (PS), a phospholipid normally on the inner leaflet of the plasma membrane, flips to the outer surface. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells. By using both stains, we can distinguish between:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
4.2. Hypothetical Signaling Pathway
Many quinoline-based anticancer agents function by inducing cellular stress, which converges on the activation of the intrinsic apoptosis pathway, ultimately leading to caspase activation and cell death[12][13].
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
4.3. Detailed Step-by-Step Protocol
-
Required Materials:
-
Cells cultured in 6-well plates
-
Compound at concentrations near the IC50 (e.g., 0.5x, 1x, and 2x IC50)
-
Positive control for apoptosis (e.g., 1 µM Staurosporine)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the vehicle (DMSO), the compound at 0.5x, 1x, and 2x the predetermined IC50, and a positive control (e.g., Staurosporine) for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Harvest both floating and attached cells. To do this, collect the supernatant (which contains floating apoptotic cells), wash the plate with PBS, and then gently trypsinize the attached cells. Combine the trypsinized cells with their corresponding supernatant.
-
Scientist's Note: It is critical to collect the floating cells, as these are often the cells that have already undergone apoptosis. Discarding them will lead to a significant underestimation of cell death.
-
-
Staining: Centrifuge the collected cells, wash with cold PBS, and then resuspend them in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating.
-
Data Presentation and Expected Results
Quantitative data should be summarized for clarity and comparison.
Table 1: Hypothetical Antiproliferative Activity of this compound on Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) after 72h Incubation |
| HeLa | Cervical Carcinoma | 5.2 ± 0.7 |
| A549 | Lung Carcinoma | 8.9 ± 1.1 |
| MCF-7 | Breast Adenocarcinoma | 3.8 ± 0.5 |
| HCT116 | Colorectal Carcinoma | 6.1 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Expected Apoptosis Results: A dose-dependent increase in the percentage of Annexin V-positive cells (both early and late apoptotic populations) is expected in compound-treated samples compared to the vehicle control. The positive control (Staurosporine) should show a robust apoptotic population, validating the assay's performance.
Conclusion
This compound is a promising compound for investigation in cancer cell biology. Its structural features are strongly associated with the antiproliferative activities of other known quinoline derivatives. The protocols detailed in this application note provide a validated framework for researchers to begin characterizing its potency and mechanism of action in cell culture. The initial determination of the IC50 followed by a mechanistic apoptosis assay represents a standard and robust workflow in the early stages of drug discovery and development.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Protocol for Testing Antimicrobial Activity of Quinolines
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) poses a significant global health threat, necessitating the urgent discovery and development of new antimicrobial agents.[1][2] Quinolines and their derivatives have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[3][4] This class of heterocyclic compounds, which includes the well-known fluoroquinolones, often exerts its antimicrobial action by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.[5] As researchers continue to explore and synthesize novel quinoline derivatives, standardized and robust protocols are essential to accurately evaluate their antimicrobial efficacy.[6][7][8]
This guide provides a detailed, step-by-step experimental protocol for assessing the antimicrobial activity of novel quinoline derivatives. It is designed for researchers in both academic and industrial settings, offering insights into the causality behind experimental choices and ensuring the generation of reliable and reproducible data. The protocols outlined are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability across different laboratories.[9][10][11]
Foundational Assays: A Two-Tiered Approach
A comprehensive assessment of a compound's antimicrobial properties typically involves a two-tiered approach:
-
Initial Screening (Qualitative): The Agar Disk Diffusion (Kirby-Bauer) method provides a preliminary, qualitative assessment of antimicrobial activity. It is a valuable tool for rapidly screening a large number of compounds.[12][13][14]
-
Quantitative Analysis: The Broth Microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][15][16] This is often followed by the determination of the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), which is the lowest concentration that results in microbial death.[17][18][19]
Part 1: Agar Disk Diffusion (Kirby-Bauer) Method
The Kirby-Bauer test is a widely used method for preliminary antimicrobial susceptibility testing.[12][13][14] It relies on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test microorganism. The presence of a "zone of inhibition" around the disk indicates the compound's ability to inhibit microbial growth.[20][21]
Materials and Reagents
-
Mueller-Hinton Agar (MHA) plates[22]
-
Sterile paper disks (6 mm diameter)
-
Test quinoline derivatives
-
Solvent for dissolving compounds (e.g., DMSO, ethanol)
-
Bacterial and/or fungal strains (e.g., ATCC reference strains)
-
Tryptic Soy Broth (TSB) or other suitable liquid medium
-
0.5 McFarland turbidity standard[13]
-
Sterile cotton swabs
-
Incubator
-
Calipers or ruler
Step-by-Step Protocol
-
Preparation of Test Compounds:
-
Dissolve the quinoline derivatives in a suitable solvent to a known concentration (e.g., 1 mg/mL). Note that some quinoline derivatives may have solubility challenges that need to be addressed.[6]
-
Sterilize the solutions by filtration if necessary.
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test microorganism, select 3-5 well-isolated colonies.[23]
-
Inoculate a tube of TSB with the selected colonies and incubate at the optimal temperature (e.g., 35-37°C for most bacteria) until the turbidity matches the 0.5 McFarland standard.[22][24] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[22][24]
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.[23]
-
Remove excess liquid by pressing the swab against the inside of the tube.[13][14]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[13][20]
-
-
Application of Disks:
-
Aseptically place sterile paper disks onto the inoculated agar surface.[20]
-
Pipette a specific volume (e.g., 10-20 µL) of each quinoline derivative solution onto a separate disk.
-
Include positive control (a known effective antibiotic), negative control (solvent alone), and a blank disk (no treatment) on each plate.[25]
-
-
Incubation:
-
Invert the plates and incubate at the appropriate temperature and duration (typically 16-20 hours for most bacteria at 35 ± 2°C).[26]
-
-
Data Interpretation:
Visualization of the Kirby-Bauer Workflow
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) method.
Part 2: Broth Microdilution for MIC and MBC/MFC Determination
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[1][13] It allows for the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[15][16]
Materials and Reagents
-
Sterile 96-well microtiter plates[15]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test quinoline derivatives
-
Standardized microbial inoculum (prepared as in the Kirby-Bauer method, but further diluted)
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Solvent control
-
Growth control (no antimicrobial agent)
-
Sterility control (no inoculum)[15]
-
Microplate reader (optional, for quantitative growth assessment)
Step-by-Step Protocol for MIC Determination
-
Preparation of Serial Dilutions:
-
Prepare a stock solution of each quinoline derivative at a concentration that is at least double the highest concentration to be tested.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.[27] Typically, 10 concentrations are tested.
-
-
Inoculum Preparation and Dilution:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[23]
-
-
Inoculation of Microtiter Plate:
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature for 16-20 hours for most bacteria.[26]
-
-
MIC Determination:
Step-by-Step Protocol for MBC/MFC Determination
The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[17][19] It is determined after the MIC has been established.
-
Subculturing:
-
Incubation:
-
Incubate the agar plates at the appropriate temperature for 18-24 hours.[26]
-
-
MBC/MFC Determination:
Visualization of the MIC/MBC Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESCMID: EUCAST [escmid.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 13. asm.org [asm.org]
- 14. microbenotes.com [microbenotes.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. pdb.apec.org [pdb.apec.org]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 22. apec.org [apec.org]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Testing antimicrobial susceptibility - Labster [theory.labster.com]
- 26. benchchem.com [benchchem.com]
- 27. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol in Cancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2] This heterocyclic motif is integral to numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[2][3] Several quinoline-based drugs, such as Anlotinib, Bosutinib, and Lenvatinib, are already in clinical use for cancer treatment, underscoring the therapeutic potential of this chemical class.[4]
Quinoline derivatives exert their anticancer effects through diverse mechanisms of action. These include the inhibition of topoisomerase enzymes crucial for DNA replication, disruption of microtubule dynamics by inhibiting tubulin polymerization, and the modulation of key signaling pathways through kinase inhibition (e.g., VEGFR, EGFR, Pim-1).[1][5][6] Furthermore, many quinoline compounds have been shown to induce programmed cell death (apoptosis), trigger cell cycle arrest, and inhibit angiogenesis, all of which are critical processes in tumor progression.[1][3]
This document provides detailed application notes and protocols for the investigation of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol , a specific quinoline derivative with significant potential in cancer research. While this compound is noted as a key intermediate for oncology drugs, its intrinsic biological activity warrants thorough investigation.[7] Its structure incorporates several features associated with potent anticancer activity: a 2,4-disubstituted quinoline core, a 7-chloro substituent common in bioactive quinolines, and a trifluoromethyl group known to enhance metabolic stability and membrane permeability.[1][7][8] These notes are designed to guide researchers in the systematic evaluation of its cytotoxic potential and mechanistic pathways.
Hypothesized Mechanism of Action
Based on its structural features and the extensive literature on quinoline-based anticancer agents, this compound is hypothesized to exert its effects through one or more of the following mechanisms. The 2,4-disubstitution pattern is particularly significant, as derivatives with this arrangement have demonstrated robust activity through various pathways including cell cycle arrest and apoptosis.[1]
-
Kinase Inhibition: The quinoline scaffold is a common framework for tyrosine kinase inhibitors. The trifluoromethyl group can enhance binding affinity to kinase domains. Potential targets include receptor tyrosine kinases like VEGFR and EGFR, or cytosolic kinases such as those in the MAPK/ERK or PI3K/Akt pathways.
-
Induction of Apoptosis: The compound may trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) and activating caspase cascades.
-
Topoisomerase Inhibition: Like many quinoline analogues, it may intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[1][5][6]
The following diagram illustrates a potential signaling pathway that could be inhibited by this compound, leading to reduced cell proliferation and survival.
Caption: Hypothesized inhibition of oncogenic signaling pathways.
Experimental Protocols
The following protocols provide a framework for the initial characterization of the anticancer properties of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
This compound (dissolved in DMSO to create a stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10][11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[10] Remove the old medium and add 100 µL of medium containing various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT stock solution to each well and incubate for an additional 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting viability against compound concentration.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[11]
Materials:
-
6-well cell culture plates.
-
Annexin V-FITC/PI apoptosis detection kit.
-
Binding buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[11]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[11]
Caption: Workflow for the MTT cytotoxicity assay.[11]
Protocol 3: In Vivo Antitumor Efficacy (Xenograft Model)
Evaluating the compound's efficacy in a living organism is a critical step. Nude mice bearing human tumor xenografts are a standard preclinical model.[12][13]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude).
-
Human cancer cells (e.g., HCT116 or A549).
-
Matrigel (optional, for enhancing tumor take rate).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Standard-of-care chemotherapy agent (e.g., 5-Fluorouracil or Cisplatin) for comparison.[12]
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control). Administer treatment via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a defined schedule (e.g., daily for 21 days).
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (V = 0.5 x length x width²) twice or thrice weekly.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison.
Table 1: Representative In Vitro Cytotoxicity Data (IC₅₀ Values)
| Compound/Drug | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | MCF-7 | Breast | Hypothetical Value |
| A549 | Lung | Hypothetical Value | |
| HCT116 | Colon | Hypothetical Value | |
| Doxorubicin (Control) | MCF-7 | Breast | Literature Value |
| A549 | Lung | Literature Value | |
| HCT116 | Colon | Literature Value |
IC₅₀ values are determined from dose-response curves after 72 hours of treatment.
Table 2: Representative In Vivo Efficacy in Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Value | - | Value |
| Test Compound (X mg/kg) | Value | Value | Value |
| Test Compound (Y mg/kg) | Value | Value | Value |
| Positive Control (e.g., 5-FU) | Value | Value | Value |
Data presented as mean ± SEM. TGI calculated at the end of the study period.
Conclusion
This compound represents a promising chemical entity for anticancer drug discovery. Its structural similarity to known bioactive quinolines suggests a high potential for cytotoxic activity against various cancer cell lines.[1][5][6] The protocols outlined in this guide provide a robust starting point for a comprehensive preclinical evaluation. Successful outcomes from these in vitro and in vivo studies would warrant further investigation into its precise mechanism of action, potential for overcoming drug resistance, and overall therapeutic index, paving the way for its development as a novel oncology therapeutic.[4]
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. connectjournals.com [connectjournals.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. jelsciences.com [jelsciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Quinolin-4-ol Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Promise of Quinolin-4-ol Scaffolds
The quinolin-4-ol moiety, a prominent heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Derivatives of this privileged structure have demonstrated a broad spectrum of biological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] Notably, quinolin-4-one derivatives have shown potent antiproliferative effects against various human tumor cell lines, often by modulating key signaling pathways implicated in cancer progression.[2][4] The structural versatility of the quinolin-4-ol core allows for extensive chemical modifications, making it an exemplary starting point for the generation of diverse compound libraries aimed at discovering novel therapeutic agents.[5]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify compounds that modulate specific biological targets or pathways.[1][6] This guide provides a comprehensive overview of robust HTS methodologies tailored for the screening of quinolin-4-ol libraries. It is designed to equip researchers with the technical knowledge and practical protocols to design and execute successful screening campaigns, from initial assay development to hit confirmation and validation.
The Strategic Framework for Screening Quinolin-4-ol Libraries
A successful HTS campaign for quinolin-4-ol libraries necessitates a well-defined, multi-step workflow. This systematic approach ensures the efficient identification of true-positive hits while minimizing false positives, thereby maximizing the allocation of resources for downstream lead optimization.
Caption: A generalized workflow for a high-throughput screening campaign.
Part 1: Biochemical Assays for Direct Target Engagement
Biochemical assays are cell-free systems that directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor.[1] These assays are invaluable for identifying direct modulators of a specific molecular target and are often characterized by high precision and reproducibility.
Application Note 1: Screening for Kinase Inhibitors using Homogeneous Time-Resolved Fluorescence (HTRF)
Therapeutic Rationale: Many quinoline-based compounds have been identified as potent kinase inhibitors, a critical class of drugs in oncology.[5][7] The HTRF assay is a robust, proximity-based technology ideal for HTS of kinase inhibitors due to its low background and high sensitivity.[8][9]
Principle of HTRF Kinase Assay: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody (donor) recognizes the phosphorylated substrate, and an XL665-labeled streptavidin (acceptor) binds to a biotinylated substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in Förster Resonance Energy Transfer (FRET). The resulting signal is proportional to the extent of substrate phosphorylation.
Caption: Principle of the HTRF kinase inhibition assay.
Protocol 1: HTRF-Based Kinase Assay
This protocol is designed for a 384-well plate format to screen for inhibitors of a target kinase (e.g., EGFR).[10]
Materials and Reagents:
-
Recombinant human kinase (e.g., EGFR catalytic domain)
-
Biotinylated substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
HTRF KinEASE™-STK S1 Kit (contains STK-antibody-XL665 and Streptavidin-Cryptate)
-
Assay Buffer: 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Quinolin-4-ol library (10 mM in DMSO)
-
384-well low-volume, white plates
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the quinolin-4-ol library into the assay plate wells. For controls, dispense DMSO (negative control) and a known kinase inhibitor (positive control).
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and biotinylated substrate in assay buffer. Dispense 5 µL of this solution into each well. Incubate for 15 minutes at room temperature.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the kinase. Incubate for 60 minutes at room temperature.
-
Detection: Prepare the detection reagent mixture containing STK-antibody-XL665 and Streptavidin-Cryptate in the detection buffer provided with the kit. Add 10 µL of this mixture to each well. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Data Analysis: Normalize the data to the controls to determine the percent inhibition for each compound.
| Parameter | Value |
| Library Screening Concentration | 10 µM |
| Final Assay Volume | 20 µL |
| Incubation Times | Enzyme/Substrate: 15 min; Kinase Reaction: 60 min; Detection: 60 min |
| Z'-Factor | > 0.6 |
Part 2: Cell-Based Assays for Phenotypic Screening
Cell-based assays utilize living cells to assess the effects of compounds on cellular processes, providing a more physiologically relevant context than biochemical assays.[1][11] These assays are particularly useful for identifying compounds that can cross cell membranes and exert their effects within a cellular environment.
Application Note 2: Antiproliferative and Cytotoxicity Screening
Therapeutic Rationale: A primary goal in cancer drug discovery is the identification of compounds that selectively kill cancer cells or inhibit their proliferation.[2] Quinolin-4-ol derivatives have shown significant cytotoxic effects against a range of cancer cell lines.[4][12]
Principle of the CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[13] The reagent contains a thermostable luciferase and its substrate, which in the presence of ATP, produces a stable "glow-type" luminescent signal that is proportional to the number of viable cells.[13]
Protocol 2: Cell-Based Antiproliferative Assay
This protocol describes a cell-based HTS assay to identify quinolin-4-ol compounds with cytotoxic or antiproliferative activity against a cancer cell line (e.g., A549 human lung carcinoma).[4][10]
Materials and Reagents:
-
A549 human lung carcinoma cell line
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Quinolin-4-ol library (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Sterile, tissue culture-treated 384-well white, clear-bottom plates
-
Control Compounds: Staurosporine (positive control for cytotoxicity), DMSO (negative control)
Procedure:
-
Cell Seeding: Suspend A549 cells in culture medium and dispense 25 µL of the cell suspension (e.g., 1,000 cells/well) into the wells of a 384-well plate. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Compound Addition: Using a liquid handler, add 100 nL of the diluted compounds to the cell plates.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the controls to calculate the percent inhibition of cell viability for each compound.
| Parameter | Value |
| Cell Density | 1,000 cells/well |
| Compound Incubation Time | 72 hours |
| Final Assay Volume | 50 µL |
| Z'-Factor | > 0.7 |
Part 3: Hit Confirmation and Validation
Following primary screening, a crucial step is the confirmation and validation of initial "hits" to eliminate false positives and prioritize compounds for further investigation.[14]
Hit Confirmation: Primary hits should be re-tested in the primary assay, often in triplicate, to confirm their activity.
Orthogonal Assays: Confirmed hits should be evaluated in a secondary, orthogonal assay that measures the same biological endpoint but with a different technology.[15] For example, if the primary screen was a biochemical kinase assay, an orthogonal assay could be a cell-based assay that measures the phosphorylation of a downstream substrate.
Dose-Response Analysis: Active compounds are then tested over a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀). This provides a quantitative measure of a compound's activity and is essential for structure-activity relationship (SAR) studies.
Caption: A typical hit validation cascade.
Conclusion
The quinolin-4-ol scaffold continues to be a rich source of inspiration for the development of novel therapeutics. The successful implementation of the high-throughput screening strategies and protocols detailed in this guide will empower researchers to efficiently interrogate quinolin-4-ol libraries and identify promising lead compounds. A rigorous and well-designed HTS campaign, followed by systematic hit validation, is a critical first step on the path to discovering the next generation of quinoline-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity [mdpi.com]
- 13. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Application Notes & Protocols for the Quantitative Analysis of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
Introduction
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in drug discovery, forming the structural basis for a wide range of therapeutic agents with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific substitutions on this molecule—a chloro group, a methyl group, and a trifluoromethyl group—can significantly influence its lipophilicity, metabolic stability, and target binding affinity, making it a compound of interest for pharmaceutical and agrochemical research.[3]
Accurate and precise quantification of this analyte is paramount for a variety of applications, from pharmacokinetic studies in biological matrices to purity assessments of bulk drug substances and monitoring of synthetic reactions. This document provides detailed analytical methodologies for the robust quantification of this compound, designed for researchers, analytical scientists, and professionals in drug development. The protocols herein are grounded in established chromatographic principles and adhere to the validation standards set forth by the International Council for Harmonisation (ICH).[4][5]
Physicochemical Properties and Analytical Considerations
The structure of this compound suggests it is a relatively non-polar, aromatic molecule with a moderate molecular weight. The trifluoromethyl group enhances lipophilicity, while the quinolinol moiety provides a site for potential ionization. These characteristics make it an excellent candidate for analysis by reverse-phase High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), each offering distinct advantages in terms of sensitivity, selectivity, and accessibility.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and reliable technique for the quantification of aromatic compounds. It is often the method of choice for routine analysis, quality control, and assays where high sensitivity is not the primary requirement.
Principle of HPLC-UV Analysis
The analyte is separated from other components in a sample matrix on a reverse-phase (e.g., C18) column based on its hydrophobicity. A polar mobile phase is used, and the analyte's retention is modulated by adjusting the ratio of organic solvent. The quinoline ring system contains a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.
Experimental Protocol: HPLC-UV
2.2.1 Instrumentation and Reagents
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid.
-
Analyte: this compound reference standard.
2.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is added to the mobile phase to acidify it, which protonates the quinolinol nitrogen. This suppresses silanol interactions on the column and ensures a single ionic species, resulting in sharper, more symmetrical peaks.
-
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
2.2.3 Sample Preparation (from a reaction mixture)
-
Quench a 100 µL aliquot of the reaction mixture.
-
Dilute the aliquot 100-fold with acetonitrile.
-
Vortex for 30 seconds.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[6]
2.2.4 HPLC-UV Instrumental Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient: 60% B to 95% B over 10 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~230 nm (scan for optimal wavelength) |
| Run Time | 15 minutes |
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve plotting the peak area of the analyte against the known concentrations of the working standards. The concentration of the analyte in the unknown sample is then determined by interpolating its peak area from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analyzing samples from biological matrices (e.g., plasma, serum), LC-MS/MS is the gold standard.[7] This technique couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for picogram-level detection.
Principle of LC-MS/MS Analysis
After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by filtering out background noise.
Experimental Protocol: LC-MS/MS
3.2.1 Instrumentation and Reagents
-
LC-MS/MS System (Triple Quadrupole).
-
C18 UPLC/HPLC Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid.
-
Analyte reference standard and an appropriate Internal Standard (IS).
3.2.2 Preparation of Solutions
-
Mobile phases and standard solutions are prepared as described in section 2.2.2, but using LC-MS grade solvents and diluting to a lower concentration range (e.g., 0.1 - 100 ng/mL).
3.2.3 Sample Preparation (from plasma)
-
To 100 µL of plasma sample, add 20 µL of Internal Standard working solution.
-
Add 300 µL of acetonitrile (protein precipitation).[8]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial and inject it into the LC-MS/MS system.
3.2.4 LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| Column | C18 UPLC (2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient: 30% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the standard. Example: Precursor Ion (Q1) -> Product Ion (Q3) |
| Run Time | 8 minutes |
Data Analysis and Quantification
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. This ratiometric approach corrects for variations in sample preparation and instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like quinolinols, derivatization may be required to increase volatility. However, the presence of halogen atoms in the analyte makes it a good candidate for sensitive detection.[9][10]
Principle of GC-MS Analysis
The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase of a capillary column.[11] As components elute from the column, they enter the mass spectrometer, are ionized (typically by Electron Impact, EI), and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.
Experimental Protocol: GC-MS
4.2.1 Instrumentation and Reagents
-
Gas Chromatograph with a Mass Spectrometer Detector.
-
Capillary Column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium (High Purity).
-
Solvent: Toluene or Dichloromethane (GC Grade).
-
Analyte reference standard.
4.2.2 Preparation of Solutions
-
Prepare stock and working standards in a suitable volatile solvent like toluene in a concentration range appropriate for GC-MS analysis (e.g., 0.1 - 10 µg/mL).
4.2.3 Sample Preparation
-
Perform a liquid-liquid extraction of the analyte from the sample matrix into an organic solvent (e.g., toluene).[10]
-
Concentrate the organic layer under a gentle stream of nitrogen if necessary.
-
Filter the extract through a 0.45 µm PTFE filter into a GC vial.
4.2.4 GC-MS Instrumental Conditions
| Parameter | Condition |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | 100°C (hold 1 min), ramp at 20°C/min to 300°C, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-500) for identification, SIM for quantification |
Data Analysis and Quantification
For quantification, Selected Ion Monitoring (SIM) is used, where the detector is set to monitor only a few characteristic ions of the analyte. This dramatically increases sensitivity and reduces interference. A calibration curve is constructed by plotting the peak area of a quantifying ion against concentration.
Method Validation
Any analytical method developed for quantification must be validated to ensure it is fit for its intended purpose.[5][12] Validation should be performed according to ICH Q2(R2) guidelines, assessing the following parameters.[4][13][14]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) > 0.99 is typically desired.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results to the true value. Often expressed as percent recovery of a known spiked amount.
-
Precision: The degree of scatter between a series of measurements. Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).
Summary of Typical Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Typical LOQ | 50 - 200 ng/mL | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 2% | < 15% | < 5% |
Visualized Workflows
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products | JEOL Ltd. [jeol.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. youtube.com [youtube.com]
Inducing Apoptosis with 7-Chloroquinoline Derivatives: An Application Note and Protocol Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for inducing apoptosis using 7-chloroquinoline derivatives. We delve into the complex molecular mechanisms, provide validated experimental workflows, and offer insights into data interpretation, ensuring scientific integrity and reproducibility.
Introduction: Repurposing a Classic Scaffold for Apoptosis Research
The 7-chloroquinoline core is the foundational structure for well-known antimalarial drugs like Chloroquine (CQ) and Hydroxychloroquine (HCQ).[1] Beyond their antiparasitic activity, these compounds have garnered significant interest in oncology and cell biology for their potent ability to modulate fundamental cellular processes, primarily autophagy and apoptosis.[2][3] As weak bases, 7-chloroquinoline derivatives exhibit lysosomotropism, meaning they readily accumulate within the acidic environment of lysosomes.[4][5] This sequestration disrupts lysosomal function and, critically, inhibits the final stages of autophagy.[6] The resulting cellular stress creates a tipping point, often pushing cancer cells toward programmed cell death, or apoptosis. This guide elucidates the pathways involved and provides the practical tools to study this phenomenon in a laboratory setting.
Section 1: The Mechanistic Landscape of 7-Chloroquinoline-Induced Apoptosis
The induction of apoptosis by 7-chloroquinoline derivatives is not a linear process but rather a cascade of interconnected events initiated by the disruption of cellular homeostasis. The primary mechanism revolves around the inhibition of autophagy, which then triggers several pro-apoptotic signaling pathways.
-
Lysosomotropism and Autophagy Inhibition: CQ and its analogs are protonated and trapped within lysosomes, raising the luminal pH.[7] This neutralizes the acidic environment required by lysosomal hydrolases and, crucially, blocks the fusion of autophagosomes with lysosomes.[6] The result is a failed "cellular recycling" system, leading to the accumulation of dysfunctional proteins and organelles, a state of significant cellular stress.[8]
-
The Intrinsic (Mitochondrial) Pathway: The stress induced by autophagy failure often converges on the mitochondria. 7-chloroquinoline derivatives can lead to a decrease in the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptosis pathway.[9][10] This is regulated by the Bcl-2 family of proteins; the expression of pro-apoptotic members like Bax increases while anti-apoptotic members like Bcl-2 are downregulated.[10][11] This shift promotes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol.[9] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, leading to the activation of executioner caspase-3 and the systematic dismantling of the cell.[12][13]
-
The p53-Dependent Pathway: In cells with functional wild-type p53, CQ has been shown to cause a sustained stabilization of the p53 protein.[4][14] As a critical tumor suppressor, activated p53 can halt the cell cycle and initiate apoptosis by transcriptionally upregulating pro-apoptotic genes, including Bax.[15] This provides a direct link between CQ treatment and the activation of the cell's primary guardian against oncogenic transformation.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins and defunct organelles resulting from blocked autophagy can overwhelm the endoplasmic reticulum, inducing the Unfolded Protein Response (UPR) or "ER stress."[16] Prolonged and severe ER stress is a potent trigger for apoptosis, often through the upregulation of the pro-apoptotic transcription factor CHOP.[17]
-
Reactive Oxygen Species (ROS) Generation: Studies, particularly with HCQ, have shown that inhibiting autophagy can lead to an accumulation of dysfunctional mitochondria, a major source of cellular reactive oxygen species (ROS).[18][19] This oxidative stress can damage cellular components and further promote mitochondrial-mediated apoptosis.[19]
Signaling Pathway Overview
The following diagram illustrates the interconnected pathways through which 7-chloroquinoline derivatives induce apoptosis.
Caption: Signaling cascade of 7-chloroquinoline-induced apoptosis.
Section 2: Experimental Design and Core Protocols
A multi-assay approach is essential to validate that cell death is occurring via apoptosis. The following protocols provide a framework for inducing and quantifying apoptosis in response to 7-chloroquinoline derivatives.
General Considerations
-
Cell Line Selection: The response to 7-chloroquinoline derivatives is highly cell-type-dependent.[10] It is crucial to use cell lines relevant to your research question. Both cancer and non-cancerous cell lines can be used, though cancer cells are often more sensitive.[1]
-
Dose-Response and Time-Course: Before conducting detailed mechanistic studies, perform a dose-response (e.g., 10-200 µM) and time-course (e.g., 12, 24, 48, 72 hours) experiment to determine the optimal concentration (IC50) and incubation period for your specific cell line.[1][20] Cell viability can be assessed using an MTS or MTT assay.
Table 1: Example Concentrations for Inducing Apoptosis
| Compound | Cell Line | Concentration | Incubation Time | Reference |
| Chloroquine | Human Glioma Cells | 30 µg/mL (~60 µM) | 72 hours | [4] |
| Chloroquine | Cholangiocarcinoma (QBC939) | 50 µM | 12-24 hours | [16] |
| Chloroquine | Lung Cancer (A549) | 100 µM | 24 hours | [2] |
| Hydroxychloroquine | Cholangiocarcinoma (HuCCT-1) | ~25-50 µM (IC50) | 24 hours | [18] |
| Novel Derivatives | Leukemia (CCRF-CEM) | 0.55–2.74 µM | 72 hours | [1] |
Protocol 2.1: General Protocol for Inducing Apoptosis
-
Cell Seeding: Plate cells in the appropriate vessel (e.g., 6-well plate for Western blot/flow cytometry, 96-well plate for viability assays) at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment.
-
Adherence: Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Drug: Prepare a stock solution of the 7-chloroquinoline derivative (e.g., 100 mM Chloroquine Phosphate in sterile water). Further dilute the stock in complete cell culture medium to the desired final working concentrations immediately before use.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the drug or a vehicle control (e.g., sterile water or DMSO).
-
Incubation: Return the cells to the incubator for the predetermined time (e.g., 24 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the trypsinized adherent cells to ensure the entire cell population is analyzed.
Protocol 2.2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest Cells: Following Protocol 2.1, harvest approximately 1x10⁶ cells per condition. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash: Resuspend the cell pellet in 1 mL of cold 1X PBS and centrifuge again. Discard the supernatant.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 2.3: Western Blot Analysis of Key Apoptotic Markers
This protocol allows for the detection of key protein changes indicative of apoptosis and autophagy.
-
Harvest and Lyse: Harvest cells as described in Protocol 2.1. Lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare Samples: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2.4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay uses a fluorescent dye to detect the loss of mitochondrial membrane potential, a hallmark of intrinsic apoptosis.
-
Cell Culture: Seed and treat cells in a black, clear-bottom 96-well plate or on coverslips in a 24-well plate.
-
Staining: At the end of the treatment period, remove the media and add fresh media containing a ΔΨm-sensitive dye (e.g., 2 µM JC-1 or 100 nM TMRE).
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with warm PBS or culture medium.
-
Analysis: Immediately analyze the fluorescence using a fluorescence microscope or plate reader.
-
Interpretation (JC-1): Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates. Apoptotic cells with low ΔΨm will show green fluorescent JC-1 monomers. A decrease in the red/green fluorescence ratio indicates apoptosis.
-
Experimental Workflow Overview
Caption: A generalized workflow for studying apoptosis induction.
Section 3: Data Interpretation and Expected Outcomes
Consistent results across multiple assays are key to confidently concluding that apoptosis has been induced.
Table 2: Summary of Expected Changes in Apoptotic Markers
| Assay | Marker/Parameter | Expected Change After Treatment | Rationale |
| Flow Cytometry | Annexin V+/PI- Population | Increase | Translocation of phosphatidylserine to the outer cell membrane in early apoptosis.[2] |
| Annexin V+/PI+ Population | Increase | Loss of membrane integrity in late apoptosis.[2] | |
| Western Blot | Cleaved Caspase-3 | Increase | Activation of the key executioner caspase.[16] |
| Cleaved PARP | Increase | PARP is a substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis.[16] | |
| Bax/Bcl-2 Ratio | Increase | A shift favoring pro-apoptotic Bax over anti-apoptotic Bcl-2 promotes MOMP.[10] | |
| p53 | Increase/Stabilization | CQ can prevent the degradation of p53.[4] | |
| LC3-II/LC3-I Ratio | Increase | Indicates accumulation of autophagosomes due to blocked degradation.[18] | |
| ΔΨm Assay | JC-1 Red/Green Ratio | Decrease | Collapse of the mitochondrial membrane potential.[10] |
Conclusion
7-chloroquinoline derivatives like chloroquine and hydroxychloroquine are powerful and accessible tools for inducing apoptosis in vitro, primarily through a mechanism involving autophagy inhibition. Their multifaceted impact on lysosomes, mitochondria, ER stress, and key signaling proteins like p53 makes them valuable for probing the complex network that governs programmed cell death. By employing the robust, multi-assay protocols detailed in this guide, researchers can effectively investigate the pro-apoptotic potential of these compounds and gain deeper insights into the fundamental mechanisms of cellular life and death.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine Enhances Rapamycin-induced Apoptosis in MG63 Cells | Anticancer Research [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. d-nb.info [d-nb.info]
- 10. Chloroquine inhibits cell growth in human A549 lung cancer cells by blocking autophagy and inducing mitochondrial‑mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 12. Effect of Chloroquine on Doxorubicin-induced Apoptosis in A549 Cells | Anticancer Research [ar.iiarjournals.org]
- 13. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of autophagy by chloroquine induces apoptosis in primary effusion lymphoma in vitro and in vivo through induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 19. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The C4 Position as a Linchpin in Quinoline-Based Drug Discovery
An Application Guide to the Strategic Functionalization of the Quinoline Core at the C4 Position
The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] From the historic antimalarial quinine to modern anticancer and antibacterial drugs, the versatility of the quinoline core is undeniable.[1][3][4] Within this privileged scaffold, the C4 position holds unique strategic importance. Its electronic properties, influenced by the adjacent nitrogen atom, make it a prime target for chemical modification, allowing for the introduction of diverse functional groups that can profoundly modulate a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[4][5]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the key strategies for C4 functionalization. We will explore the causality behind experimental choices, offering field-proven insights to navigate the synthesis of these valuable compounds with precision and confidence.
Strategic Overview: Pathways to C4 Functionalization
The synthetic approaches to modify the C4 position can be broadly categorized into three main strategies, each with its own set of advantages and considerations. The choice of method is dictated by the desired functional group, the availability of starting materials, and the overall complexity of the target molecule.
Caption: Core strategies for quinoline C4 functionalization.
Nucleophilic Aromatic Substitution (SNAr): The Classical Approach
The SNAr reaction is a foundational method for introducing nucleophiles at the C4 position. The electron-withdrawing effect of the ring nitrogen makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present.[6][7]
Mechanistic Insight: Why C4?
Nucleophilic attack at the C4 position of a 4-haloquinoline proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. The negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing resonance structure that is not possible with attack at other positions like C3 or C5. This inherent electronic property makes the C4 position a highly reactive site for SNAr.[6][8]
Caption: Mechanism of SNAr at the C4 position of quinoline.
Protocol 1: Synthesis of a 4-Aminoquinoline via SNAr
This protocol describes the synthesis of N-butyl-7-chloroquinolin-4-amine, a representative 4-aminoquinoline, a scaffold found in numerous antimalarial drugs like chloroquine.[9][10]
Principle: A 4-chloroquinoline derivative reacts with an excess of an amine nucleophile at elevated temperatures. The excess amine also serves as the base to neutralize the HCl generated during the reaction.
| Materials & Reagents | Supplier | Grade |
| 4,7-dichloroquinoline | Standard Vendor | ≥98% |
| n-Butylamine | Standard Vendor | ≥99% |
| Ethanol | Standard Vendor | Anhydrous |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dichloroquinoline (1.0 eq).
-
Reagent Addition: Add n-butylamine (5.0-10.0 eq). The use of a large excess is crucial to drive the reaction to completion and act as a solvent and base.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess n-butylamine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-aminoquinoline derivative.[9]
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the 4,7-dichloroquinoline starting material in the crude NMR and the appearance of new signals corresponding to the butyl chain will validate the reaction's success.
Transition-Metal Catalyzed Cross-Coupling: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation, offering unparalleled scope and functional group tolerance. For C4 functionalization, these methods typically start with a 4-haloquinoline (Cl, Br) or a 4-triflyloxyquinoline.
A. Suzuki-Miyaura Coupling for C4-Arylation/Alkylation
The Suzuki-Miyaura coupling is the preeminent method for installing aryl, heteroaryl, or alkyl groups by forming a new C-C bond.
Causality Behind Component Choices:
-
Catalyst: A palladium source, often Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (like Pd(OAc)₂) with phosphine ligands, is used.[11] The ligand choice is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the oxidative addition and reductive elimination steps, which can be sluggish for electron-deficient heteroaryl chlorides.[12]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[12]
-
Solvent: A solvent system that can dissolve both organic and inorganic reagents, such as a mixture of dioxane and water, is commonly employed.[12][13]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C4
Principle: A palladium catalyst facilitates the coupling of a 4-chloroquinoline with an arylboronic acid in the presence of a base.
| Materials & Reagents | Supplier | Grade |
| 4-Chloroquinoline derivative | Standard Vendor | ≥98% |
| Arylboronic acid | Standard Vendor | ≥98% |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Standard Vendor | Catalyst Grade |
| K₂CO₃ or K₃PO₄ | Standard Vendor | Anhydrous |
| 1,4-Dioxane / Water (4:1) | Standard Vendor | Anhydrous / Degassed |
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the 4-chloroquinoline (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the residue by column chromatography to yield the 4-arylquinoline.[11][14]
B. Other Key Cross-Coupling Reactions
-
Heck Reaction: Introduces alkenyl groups at the C4 position using an alkene, a palladium catalyst, and a base. This reaction is a powerful tool for synthesizing vinylquinolines.[15][16][17]
-
Sonogashira Coupling: Forms a C-C bond between the C4 position and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This is the premier method for synthesizing 4-alkynylquinolines.
-
Buchwald-Hartwig Amination: An alternative to SNAr for forming C-N bonds, this reaction couples 4-haloquinolines with amines. It often proceeds under milder conditions and tolerates a wider range of amine nucleophiles than classical SNAr.
Direct C-H Functionalization: The Modern Frontier
Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-installing a leaving group on the quinoline core. These methods often rely on radical intermediates.
A. Minisci-Type Radical Alkylation
The Minisci reaction involves the addition of a carbon-centered radical to an electron-deficient heterocycle.[18]
Mechanistic Insight & The Selectivity Challenge: The reaction is typically performed under acidic conditions, which protonates the quinoline nitrogen. This protonation lowers the LUMO energy of the ring, making it highly susceptible to attack by a nucleophilic radical.[18] A significant challenge is regioselectivity; radical attack often occurs at both the C2 and C4 positions, leading to mixtures of isomers.[18][19] Controlling this selectivity is a key area of research, with some methods employing blocking groups or specific catalytic systems to favor C4 functionalization.[20]
Caption: Simplified mechanism of a classic Minisci reaction.
B. Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool to generate radicals under exceptionally mild conditions.[19] This approach can be applied to achieve novel C4 functionalizations, such as phosphorylation or amination, that are difficult via other methods.[21][22] For instance, protocols have been developed for the C4–H phosphonation of 8-hydroxyquinoline derivatives using a photoredox/silver(I) cocatalysis system at room temperature.[21] This highlights the power of modern methods to achieve high regioselectivity under mild, green conditions.
Protocol 3: Conceptual Workflow for Photoredox-Mediated C4-H Functionalization
Principle: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a radical from a suitable precursor. This radical then adds to the quinoline core in a Minisci-type fashion.
-
Reaction Setup: In a borosilicate vial, combine the quinoline substrate, the radical precursor (e.g., a carboxylic acid, phosphine oxide), the photocatalyst (e.g., an Iridium or Ruthenium complex), and any necessary additives or co-catalysts.
-
Solvent and Degassing: Add a suitable solvent and degas the mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial before a light source (e.g., a blue LED lamp) and stir at room temperature.
-
Monitoring and Work-up: Monitor the reaction until completion, followed by a standard aqueous work-up and purification by column chromatography.
Summary and Outlook
The functionalization of the quinoline core at the C4 position is a critical task in the synthesis of bioactive molecules. The choice of synthetic strategy depends heavily on the target structure and available resources.
| Method | Starting Material | Key Reagents | Bond Formed | Key Advantages | Key Challenges |
| SNAr | 4-Haloquinoline | Nucleophile (amine, alkoxide) | C-N, C-O | Well-established, simple | Limited to nucleophiles, can require harsh conditions |
| Suzuki Coupling | 4-Halo/Triflyloxy-quinoline | Boronic acid, Pd catalyst, Base | C-C (Aryl, Alkyl) | Excellent scope, high tolerance | Requires pre-functionalization, catalyst cost |
| Heck Reaction | 4-Halo/Triflyloxy-quinoline | Alkene, Pd catalyst, Base | C-C (Alkenyl) | Direct vinylation | Control of regioselectivity (E/Z) |
| Minisci Reaction | Quinoline | Radical precursor, Oxidant, Acid | C-C (Alkyl, Acyl) | C-H functionalization, atom-economical | Poor regioselectivity (C2 vs. C4), harsh conditions |
| Photoredox | Quinoline | Radical precursor, Photocatalyst | C-C, C-P, C-N | Very mild conditions, novel transformations | Substrate scope can be limited |
The classical SNAr and transition-metal cross-coupling reactions remain the workhorses for reliable and scalable synthesis. However, the continued development of direct C-H functionalization methods, particularly those enabled by photoredox catalysis, is paving the way for more efficient, selective, and environmentally benign routes to novel C4-functionalized quinolines. These advancements will undoubtedly accelerate the discovery of next-generation therapeutics built upon this remarkable heterocyclic scaffold.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization [organic-chemistry.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct C4–H phosphonation of 8-hydroxyquinoline derivatives employing photoredox catalysis and silver catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: A Roadmap for Developing Novel 7-Chloroquinoline-Based Antifungal Agents
Introduction: The Pressing Need for Novel Antifungals and the Promise of the 7-Chloroquinoline Scaffold
The rise of invasive fungal infections, compounded by the growing threat of antifungal resistance, presents a significant challenge to global public health. Pathogens such as Candida auris and triazole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents with novel mechanisms of action.[1] The 7-chloroquinoline core, a privileged scaffold in medicinal chemistry, is best known for its role in antimalarial drugs like chloroquine.[2] However, its structural versatility and documented antimicrobial properties make it an attractive starting point for the rational design of new antifungal agents.[3][4][5][6]
This guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals. It details the strategic workflow—from target identification and chemical synthesis to rigorous in vitro and in vivo evaluation—for developing potent and selective antifungal agents derived from the 7-chloroquinoline framework. The protocols herein are grounded in established standards to ensure reproducibility and provide a self-validating system for hit-to-lead optimization.
Section 1: Scientific Rationale & Target Identification
1.1 The 7-Chloroquinoline Advantage
The quinoline ring is found in numerous natural and synthetic compounds with a wide array of biological activities, including antifungal properties.[5][7][8] Its rigid, planar structure provides a robust backbone for introducing diverse chemical functionalities, allowing for fine-tuning of its pharmacological properties. The 7-chloro substitution is a key feature in many bioactive quinolines, often enhancing their potency.[2] The primary challenge and goal in antifungal drug discovery is achieving selective toxicity—killing the eukaryotic fungal pathogen without harming the eukaryotic human host.[9][10]
1.2 Primary Mechanism of Action: Targeting Ergosterol Biosynthesis
A proven strategy for achieving selective toxicity is to target biochemical pathways unique to or essential for the fungus. The ergosterol biosynthesis pathway is the most validated target for antifungal drugs.[11][12][13][14] Ergosterol is the principal sterol in the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[12][14] Its absence in mammalian cells (which use cholesterol) makes this pathway an ideal target.
Many quinoline-based antifungals are thought to function similarly to allylamines or azoles by inhibiting key enzymes in this pathway, such as 14-α sterol demethylase (encoded by the ERG11 gene).[12][13][14][15] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and causing fungal cell death.[12][15]
Section 2: Synthesis of Novel 7-Chloroquinoline Derivatives
The development of a diverse chemical library is the foundation of any drug discovery program. Starting from commercially available 4,7-dichloroquinoline or other precursors, a variety of derivatives can be synthesized to explore the structure-activity relationship (SAR). Techniques such as click chemistry under ultrasound irradiation or reactions with mixed lithium-magnesium reagents have proven effective for generating novel 7-chloroquinoline compounds.[6]
Section 3: In Vitro Evaluation - Primary Screening
The initial screening phase aims to identify "hit" compounds with demonstrable antifungal activity. The Minimum Inhibitory Concentration (MIC) is the most critical parameter, defining the lowest concentration of a drug that prevents the visible growth of a microorganism.[16][17]
3.1 Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M38)
This protocol is the gold standard for antifungal susceptibility testing and is applicable to both yeasts (Candida spp.) and molds (Aspergillus spp.).[1][18][19]
Materials:
-
Test Compounds (dissolved in 100% DMSO to a stock concentration of 10 mg/mL)
-
Fungal Strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
Control Antifungals (e.g., Fluconazole, Voriconazole)
-
RPMI-1640 Medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile 96-well, flat-bottom microtiter plates
-
Sterile Saline (0.85% NaCl), Sterile Water
-
Spectrophotometer, Incubator (35°C)
Protocol Steps:
-
Inoculum Preparation (Yeast): a. Subculture yeast onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Harvest several colonies and suspend in sterile saline. c. Adjust the turbidity to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[20][21] d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a working inoculum of 1-5 x 10³ CFU/mL.[21]
-
Inoculum Preparation (Molds): a. Culture the mold on Potato Dextrose Agar until sporulation occurs. b. Gently flood the plate with sterile saline containing 0.05% Tween 80. c. Harvest the conidia and adjust the suspension to 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[16]
-
Plate Preparation: a. Add 100 µL of RPMI-1640 to wells in columns 2-11 of a 96-well plate. Add 200 µL to column 12 (sterility control). b. Prepare a 2x working solution of the test compound in RPMI-1640. Add 200 µL of this solution to the wells in column 1. The final DMSO concentration should not exceed 1%. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard 100 µL from column 10.[20][22] d. Column 11 serves as the growth control (no drug).
-
Inoculation and Incubation: a. Add 100 µL of the working fungal inoculum to each well from columns 1-11. The final volume will be 200 µL. b. Seal the plates and incubate at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).[16][17]
-
Endpoint Determination: a. The MIC is the lowest drug concentration that causes complete (for molds) or significant (~50% reduction in turbidity for yeasts) inhibition of visible growth compared to the drug-free growth control well.[20][22]
3.2 Protocol: Minimum Fungicidal Concentration (MFC) Determination
The MFC assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity. It is a direct extension of the MIC assay.
Protocol Steps:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto an appropriate drug-free agar medium (e.g., SDA).[17]
-
Incubate the plates at 35°C for 48 hours or until growth is visible in spots from the growth control.
-
The MFC is the lowest drug concentration from which no fungal colonies grow on the subculture plate, representing a ≥99.9% reduction in CFU from the initial inoculum.
3.3 Data Presentation
Results should be tabulated for clear comparison against control drugs.
Table 1: Example MIC and MFC Data for Novel 7-Chloroquinoline Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Fluconazole MIC (µg/mL) |
|---|---|---|---|---|
| 7CQ-001 | Candida albicans ATCC 90028 | 2 | 8 | 0.5 |
| 7CQ-001 | Candida auris B11221 | 4 | 16 | >64 |
| 7CQ-002 | Candida albicans ATCC 90028 | 8 | >64 | 0.5 |
| 7CQ-002 | Candida auris B11221 | 16 | >64 | >64 |
| Control | Aspergillus fumigatus ATCC 204305 | 0.5 (Voriconazole) | 1 (Voriconazole) | N/A |
Section 4: In Vitro Safety & Selectivity Assessment
A potent antifungal is only useful if it is not equally potent against host cells.[9] Cytotoxicity screening against mammalian cell lines is a mandatory step to determine the therapeutic window of a compound.
4.1 Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mammalian Cell Line (e.g., HEK293 human embryonic kidney cells, HepG2 human liver cancer cells)
-
Complete Growth Medium (e.g., DMEM with 10% FBS)
-
Test Compounds (prepared as for MIC assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Buffer (e.g., acidified isopropanol)
-
96-well plates, Plate reader (570 nm)
Protocol Steps:
-
Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Remove the medium and add fresh medium containing two-fold serial dilutions of the test compounds. Include a "cells only" control (100% viability) and a "medium only" blank.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the concentration that inhibits 50% of cell viability (CC₅₀) by plotting percent viability against drug concentration.
4.2 Calculating the Selectivity Index (SI)
The SI provides a quantitative measure of a compound's selectivity for the fungal pathogen over host cells. A higher SI value is desirable.
SI = CC₅₀ (Mammalian Cells) / MIC (Fungal Cells)
Table 2: Efficacy vs. Cytotoxicity for Lead Compound Selection
| Compound ID | MIC (µg/mL) vs. C. albicans | CC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI) |
|---|---|---|---|
| 7CQ-001 | 2 | 64 | 32 |
| 7CQ-002 | 8 | 128 | 16 |
| Fluconazole | 0.5 | >1000 | >2000 |
Section 5: In Vivo Efficacy Models
Promising lead compounds must be evaluated in animal models of infection to assess their efficacy in a complex biological system.[23][24] Murine models are frequently used as they can mimic human disease states.[23][25]
5.1 Protocol: Murine Model of Systemic Candidiasis
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Protocol Outline:
-
Immunosuppression (Optional but Recommended): To establish a robust infection, mice (e.g., BALB/c) can be rendered neutropenic via cyclophosphamide administration days before infection.
-
Infection: a. Prepare an inoculum of C. albicans from an overnight culture, washed and resuspended in sterile saline. b. Infect mice via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose (e.g., 1 x 10⁵ CFU/mouse).
-
Treatment: a. Begin treatment 2-4 hours post-infection. b. Administer the test compound via an appropriate route (e.g., intraperitoneal, oral gavage) once or twice daily for 3-7 days. c. Include a vehicle control group (infected, untreated) and a positive control group (e.g., fluconazole treatment).[26]
-
Endpoint Evaluation: a. Survival Study: Monitor mice daily for a set period (e.g., 14-21 days) and record mortality. b. Fungal Burden Study: At a predetermined time point (e.g., 3 days post-infection), humanely euthanize a cohort of mice. Harvest target organs (kidneys, brain), homogenize them, and perform serial dilutions for CFU plating to quantify the fungal load per gram of tissue.[26]
Section 6: Structure-Activity Relationship (SAR) Analysis
SAR is the iterative process of correlating a molecule's chemical structure with its biological activity.[27][28] By analyzing the MIC, MFC, and CC₅₀ data from a library of synthesized 7-chloroquinoline analogues, key insights can be gained. For example, well-established SAR for quinolines highlights the critical role of the 7-chloro-4-aminoquinoline core and allows for modifications to the side chain to modulate activity.[2]
Key Questions to Address in SAR:
-
What is the effect of different substituents on the quinoline ring?
-
How does altering the linker between the quinoline core and other moieties affect potency?
-
Can modifications be made to increase selectivity (i.e., increase CC₅₀ while maintaining or lowering the MIC)?
This analysis guides the next round of chemical synthesis, focusing on modifications that are predicted to enhance the desired antifungal properties and lead to the development of a truly optimized drug candidate.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-based antifungals. | Semantic Scholar [semanticscholar.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Quinoline-Based Antifungals: Ingenta Connect [ingentaconnect.com]
- 9. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Antifungal Drug Toxicology & Safety Assessment Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 13. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 14. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Animal models of fungal infections | Laboratory Animals for Science [labanimalsjournal.ru]
- 25. mdpi.com [mdpi.com]
- 26. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. Our goal is to provide practical, experience-driven insights to help you improve your reaction yields and product purity.
The synthesis of this quinolin-4-ol derivative is typically achieved via a Gould-Jacobs type reaction, which involves the condensation of 3-chloro-2-methylaniline with a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate, followed by a high-temperature thermal cyclization.[1][2] While robust, this method requires careful control of reaction parameters to achieve optimal results.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?
Answer: Low or no yield is the most common issue and can stem from several factors. A systematic check of your reagents and conditions is the best approach.[3]
-
Probable Cause 1: Reagent Quality
-
3-chloro-2-methylaniline: The aniline starting material can oxidize and darken upon storage. Impurities can inhibit the initial condensation step. Ensure you are using a pure, preferably freshly distilled or recently purchased, starting material.
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFA): This β-ketoester is susceptible to hydrolysis. Ensure it is stored under anhydrous conditions. The quality of ETFA is critical for the initial condensation to form the enamine intermediate.[4]
-
-
Probable Cause 2: Incomplete Condensation
-
The initial formation of the enamine intermediate (ethyl 3-((3-chloro-2-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate) is a prerequisite for cyclization. This step is typically performed at a lower temperature than the cyclization. If this step is incomplete, the overall yield will be poor. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to ensure the aniline is fully consumed before proceeding to the high-temperature cyclization.[3]
-
-
Probable Cause 3: Suboptimal Cyclization Conditions
-
Temperature: The key cyclization step is a thermal 6-electron electrocyclization that requires very high temperatures, often >250 °C.[2][5] Insufficient temperature will result in no cyclization, and you will isolate the uncyclized enamine intermediate.
-
Reaction Time: Conversely, prolonged heating at such high temperatures can lead to product degradation and the formation of tar-like byproducts, reducing the yield of the desired product.[2][6] A thorough time-temperature study is necessary to optimize the yield.[6]
-
Solvent: The use of a high-boiling, inert solvent is crucial to reach and maintain the required temperature. Solvents like diphenyl ether or Dowtherm A are standard choices and can increase cyclization yields significantly, in some cases up to 95%.[2]
-
Question 2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are these impurities?
Answer: The formation of multiple products is often related to side reactions or incomplete cyclization.
-
Probable Cause 1: Regioisomers
-
The starting material, 3-chloro-2-methylaniline, is an asymmetrically substituted aniline. Cyclization can theoretically occur at two different positions ortho to the amine. While the steric hindrance from the 8-methyl group is expected to strongly direct the cyclization to form the desired 7-chloro product, the formation of the alternative regioisomer (5-chloro-8-methyl...) cannot be entirely ruled out, especially under harsh conditions. The regioselectivity of the Gould-Jacobs reaction is governed by both steric and electronic factors.[2]
-
-
Probable Cause 2: Uncyclized Intermediate
-
As mentioned in the previous point, a prominent impurity is often the uncyclized enamine intermediate. This occurs if the cyclization temperature was too low or the reaction time was too short.[6] Its presence can be confirmed by LC-MS analysis of the crude reaction mixture.
-
-
Probable Cause 3: Thermal Decomposition
-
The high temperatures required can cause decomposition of both the starting materials and the product, leading to a complex mixture of byproducts.[2] This is often visible as baseline streaking on the TLC plate or the formation of insoluble black tar. Reducing the reaction time or slightly lowering the temperature may be necessary to find a balance between cyclization and decomposition.[6]
-
Question 3: The cyclization step is not working efficiently in my high-boiling solvent. How can I improve it?
Answer: Optimizing the high-temperature cyclization is key to a successful synthesis.
-
Solution 1: Microwave-Assisted Synthesis
-
Microwave irradiation has emerged as a highly effective alternative to conventional heating.[5] It allows for rapid and uniform heating to very high temperatures, dramatically reducing reaction times from hours to minutes and often improving yields by minimizing byproduct formation.[6] A temperature and time screen using a dedicated microwave reactor is highly recommended.
-
-
Solution 2: Solvent Choice and Purity
-
Ensure your high-boiling solvent (e.g., diphenyl ether) is pure and dry. The presence of moisture or other impurities can interfere with the reaction. Using an inert atmosphere (Nitrogen or Argon) can also prevent oxidative side reactions at high temperatures.
-
-
Solution 3: Gradual Heating
-
When using conventional heating, heat the reaction mixture gradually to the target temperature. This allows for the smooth evolution of ethanol, which is eliminated during the cyclization process.[1] A setup with a reflux condenser is necessary to contain the solvent at its boiling point.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this synthesis?
A1: The synthesis follows the Gould-Jacobs reaction pathway.[1]
-
Condensation: The amino group of 3-chloro-2-methylaniline performs a nucleophilic attack on the β-carbonyl group of ethyl 4,4,4-trifluoroacetoacetate. This is followed by the elimination of water to form a stable enamine intermediate.[1][4]
-
Thermal Cyclization: At high temperatures (>250 °C), a pericyclic 6-electron electrocyclization occurs. The enamine attacks the ortho-position of the aromatic ring, leading to the formation of the quinoline ring system and the elimination of ethanol.[1][5]
-
Tautomerization: The initially formed quinolone product exists in equilibrium with its enol tautomer, the quinolin-4-ol, which is often the more stable form.[5]
Q2: How do I effectively purify the final product?
A2: Purification can be challenging due to the high-boiling solvent used.
-
Precipitation: After cooling the reaction mixture to room temperature, the crude product can often be precipitated by adding a non-polar solvent like cyclohexane or hexane. This causes the desired product to crash out while the high-boiling solvent (e.g., diphenyl ether) remains in solution.[3]
-
Filtration and Washing: Filter the precipitated solid and wash it thoroughly with the same non-polar solvent to remove any residual high-boiling solvent.[3]
-
Recrystallization/Chromatography: If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or DMF/water) can be effective.[7] For very impure samples, column chromatography on silica gel using a hexane/ethyl acetate or dichloromethane/methanol gradient is a viable option.[3]
Q3: Are there alternative synthetic routes I should consider?
A3: While the Gould-Jacobs reaction is common, other methods for quinoline synthesis exist. For instance, palladium-catalyzed carbonylation reactions or intramolecular cyclizations of appropriately substituted precursors are modern alternatives, though they may require more complex starting materials.[2] However, for this specific target, the thermal cyclization of the aniline and trifluoro-β-ketoester remains one of the most direct and established routes.[4][8]
Experimental Protocols & Data
Protocol 1: Conventional High-Temperature Synthesis
-
Condensation: In a round-bottom flask, combine 3-chloro-2-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq). Heat the mixture at 100-120 °C for 1-2 hours, monitoring the consumption of the aniline by TLC. A Dean-Stark trap can be used to remove the water formed.
-
Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of aniline). Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 250-260 °C) and maintain this temperature for 30-60 minutes.[2] Monitor the formation of the product by TLC.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Add cyclohexane (approx. 10 volumes) to precipitate the crude product. Stir for 30 minutes.
-
Purification: Filter the solid, wash thoroughly with fresh cyclohexane, and dry under vacuum to yield the crude this compound.[3] Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 3-chloro-2-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).
-
Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes.[6] Note: The pressure will increase significantly; ensure the reaction is performed in a dedicated microwave reactor with appropriate safety features.
-
Workup and Isolation: After cooling, dissolve the crude mixture in a minimal amount of hot ethanol or DMSO and add water or a non-polar solvent to precipitate the product.
-
Purification: Filter the solid, wash with water and then a small amount of cold ethanol, and dry under vacuum.
| Parameter | Conventional Method | Microwave Method |
| Solvent | Diphenyl Ether / Dowtherm A | Solvent-free or minimal high-boiling solvent |
| Temperature | 250-260 °C[2] | 250-300 °C[6] |
| Time | 1-3 hours | 5-20 minutes[6] |
| Typical Yield | 60-80% | 70-90% |
| Key Advantage | Established, scalable | Rapid optimization, higher throughput, potentially higher yield[5][6] |
| Key Disadvantage | Long reaction times, potential for thermal decomposition[2] | Requires specialized equipment, pressure buildup |
Visual Guides
General Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Gould-Jacobs Reaction Mechanism
Caption: Simplified mechanism of the Gould-Jacobs reaction pathway.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Trifluoromethylated Quinolines
Welcome to the technical support center for the synthesis of trifluoromethylated quinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into quinoline scaffolds. The unique electronic properties of the CF₃ group often lead to significant improvements in the pharmacological profiles of bioactive molecules, such as enhanced metabolic stability and lipophilicity.[1][2] However, its incorporation presents distinct synthetic challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and validated by peer-reviewed literature to ensure you can overcome hurdles and achieve your synthetic goals efficiently.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of trifluoromethylated quinolines, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Trifluoromethylated Quinoline
This is one of the most frequent challenges, often stemming from suboptimal reaction conditions or poor reagent choice.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Incorrect Choice of Trifluoromethylating Reagent | The reactivity of the quinoline substrate dictates the best trifluoromethylating agent. There are three main classes: electrophilic, nucleophilic, and radical.[3] For electron-rich quinolines , electrophilic reagents like Togni's[4][5] or Umemoto's reagents[4] are often effective. For electron-deficient quinolines or those with leaving groups (e.g., iodoquinolines) , nucleophilic sources like the Ruppert-Prakash reagent (TMSCF₃)[4] or copper-catalyzed reactions with reagents like potassium trifluoroacetate are more suitable.[4] For direct C-H functionalization , radical trifluoromethylation using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can be a powerful, though sometimes less selective, option.[3] |
| Suboptimal Reaction Conditions | Temperature: Many trifluoromethylation reactions are sensitive to temperature. A reaction that is too cold may not proceed, while one that is too hot can lead to decomposition or side products. It is recommended to perform a temperature screen.[6] Solvent: The polarity and coordinating ability of the solvent can dramatically impact the reaction. For instance, in copper-catalyzed reactions, coordinating solvents like pyridine can enhance catalyst solubility and activity.[4] A solvent screen including common choices like DCE, THF, and acetonitrile is advisable.[6][7] Catalyst/Base: The choice and loading of the catalyst and base are critical. For example, in Sonogashira couplings to build complex quinolines, Pd(PPh₃)₄ and CuI are a common catalyst system, and an organic base like NEt₃ is used.[8] For nucleophilic trifluoromethylation with TMSCF₃, a fluoride source is required for activation.[4] |
| Decomposition of Starting Material or Product | The strongly electron-withdrawing nature of the CF₃ group can make the quinoline ring susceptible to nucleophilic attack or degradation under harsh conditions.[9] Monitor the reaction by TLC or LC-MS to check for the disappearance of starting material and the appearance of decomposition products. If degradation is observed, consider milder reaction conditions (lower temperature, less reactive base/catalyst). |
Issue 2: Poor Regioselectivity in Direct C-H Trifluoromethylation
Achieving regioselectivity in direct C-H functionalization of the quinoline ring is a significant challenge due to the presence of multiple potential reaction sites.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Inherent Electronic Properties of the Quinoline Ring | The electron-deficient nature of the pyridine ring in quinoline generally directs electrophilic and radical attack to the electron-rich benzene ring. Conversely, nucleophilic attack is favored at the C2 and C4 positions. Understanding these intrinsic properties is key. |
| Reaction Mechanism | The regioselectivity is highly dependent on the reaction mechanism (radical, electrophilic, or nucleophilic). For instance, a method has been developed for 3-position-selective C-H trifluoromethylation by activating the pyridine ring towards nucleophilic character through hydrosilylation, followed by reaction with an electrophilic CF₃ source.[10][11] This highlights how manipulating the electronic nature of the substrate can steer selectivity. |
| Steric Hindrance | Bulky substituents on the quinoline ring can block access to certain positions, thereby directing the trifluoromethylation to less hindered sites. This can be used to your advantage to control regioselectivity. |
Issue 3: Formation of Significant Side Products or Tar
The formation of side products, including polymeric material or tar, is a common issue, particularly in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, which can be notoriously vigorous.[12]
| Potential Cause | Troubleshooting & Optimization Strategy |
| Highly Exothermic Reaction | The Skraup synthesis is highly exothermic.[12] To moderate the reaction, add the sulfuric acid slowly with efficient cooling. The use of a moderator like ferrous sulfate (FeSO₄) is also a classic technique to control the reaction's vigor and reduce charring.[12] |
| Polymerization of Intermediates | In reactions like the Doebner-von Miller synthesis, the α,β-unsaturated aldehyde or ketone intermediates can polymerize under the harsh acidic conditions.[12] Using a milder acid catalyst or optimizing the temperature can help minimize this side reaction. |
| Oxidation of Reactants or Products | The presence of an oxidizing agent (e.g., in the Skraup synthesis) can lead to undesired oxidation products. Ensure the stoichiometry of the oxidizing agent is correct and that the reaction temperature is controlled. |
Issue 4: Difficulties in Product Purification
Trifluoromethylated quinolines can sometimes be challenging to purify due to their physical properties or the presence of persistent impurities.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Product is an Oil and Fails to Crystallize | The presence of impurities can inhibit crystallization.[9] First, attempt purification by column chromatography. If the product is still an oil, consider converting it to a crystalline salt (e.g., a hydrochloride or picrate salt) for purification, after which the free base can be regenerated.[13] |
| Co-elution of Impurities during Chromatography | If the product and impurities have similar polarities, separation by standard silica gel chromatography can be difficult.[9] In such cases, try a different stationary phase (e.g., alumina, reverse-phase C18 silica) or a different solvent system. High-Performance Liquid Chromatography (HPLC) may offer the necessary resolution.[9] |
| Product Degradation on Silica Gel | The acidic nature of silica gel can cause degradation of sensitive compounds. The trifluoromethyl group can influence the electronic properties, potentially increasing this sensitivity.[9] To mitigate this, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a small amount of a basic solvent (e.g., triethylamine) in the eluent. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main classes of trifluoromethylating reagents, and how do I choose the right one for my quinoline synthesis?
There are three primary classes of trifluoromethylating reagents: nucleophilic, electrophilic, and radical.[3]
-
Nucleophilic Reagents: These deliver a "CF₃⁻" equivalent. A prime example is the Ruppert-Prakash reagent (TMSCF₃) , which requires activation by a fluoride source.[4][14] These are typically used for trifluoromethylating carbonyls or in metal-catalyzed cross-coupling reactions with haloquinolines.
-
Electrophilic Reagents: These deliver a "CF₃⁺" equivalent. The most common are hypervalent iodine compounds like Togni reagents [4][5] and sulfonium salts like Umemoto reagents .[4] They are highly effective for the trifluoromethylation of electron-rich systems and various nucleophiles.
-
Radical Reagents: These generate a CF₃ radical. Sodium trifluoromethanesulfinate (Langlois' reagent) is a widely used precursor for generating CF₃ radicals, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).[3] Radical trifluoromethylation is particularly useful for direct C-H functionalization.[3]
The choice depends on your synthetic strategy. If you are starting from a haloquinoline, a nucleophilic cross-coupling approach is logical. If you are attempting a direct C-H functionalization on an electron-rich quinoline, an electrophilic reagent might be your first choice.
Q2: My direct C-H trifluoromethylation is not working. What is a general workflow to troubleshoot this?
Here is a logical workflow to diagnose and solve issues with direct C-H trifluoromethylation.
Caption: Troubleshooting workflow for C-H trifluoromethylation.
Q3: Can I build the trifluoromethylated quinoline from scratch instead of adding the CF₃ group at a late stage?
Absolutely. This is often a very effective strategy. Many synthetic methods involve cyclization reactions using trifluoromethyl-containing building blocks.[15] For example:
-
Condensation Reactions: α,β-Unsaturated trifluoromethyl ketones can be condensed with anilines to afford 2-trifluoromethyl quinolines. This approach can sometimes achieve a reversal of the standard regiochemistry seen in the Skraup-Doebner-Von Miller synthesis.[16]
-
From CF₃-Alkenes: 2-CF₃-3-arylquinolines can be synthesized from α-CF₃-enamines, which are in turn prepared from CF₃-alkenes.[17]
-
From Trifluoroacetamide Derivatives: Inexpensive and easy-to-handle trifluoroacetic acid derivatives can be used as the trifluoromethyl source in the construction of the heterocyclic ring.[18]
The general workflow for such an approach is illustrated below.
Caption: General synthesis workflow using CF₃-building blocks.[15]
Q4: What is a general experimental protocol for purifying a crude trifluoromethylated quinoline by column chromatography?
The following is a generalized protocol. The specific solvent system must be optimized for your particular compound using Thin Layer Chromatography (TLC).[9]
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: Perform a systematic solvent screen using TLC to find an optimal eluent system. Aim for a retention factor (Rf) of 0.2-0.4 for your desired product to ensure good separation.[9] A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane). Carefully pack a glass column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to separate compounds with different polarities.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Solvent Removal: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified trifluoromethylated quinoline.[9]
References
- 1. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 3-(Trifluoromethyl)quinoline | 25199-76-2 [smolecule.com]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Navigating the Solubility of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol in DMSO
Welcome to the technical support resource for 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in dimethyl sulfoxide (DMSO), a common solvent for stock solution preparation in biological assays. As a substituted quinolinol, this molecule possesses structural features that can influence its solubility profile. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to ensure reliable and reproducible experimental outcomes.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound with a quinoline core. Such compounds are of significant interest in medicinal chemistry and drug discovery.[1][2] The presence of a trifluoromethyl group can increase lipophilicity, potentially aiding in membrane penetration but also posing challenges for solubility in aqueous media.[1] While quinoline and its derivatives are generally soluble in organic solvents like DMSO, specific substitution patterns can significantly alter their physicochemical properties.[3][4][5]
This guide will address the common solubility issues encountered with compounds of this class and provide systematic approaches to overcome them.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO at my desired concentration. What is the recommended starting approach?
A1: A systematic approach is advised when first working with a compound with unknown or challenging solubility.[6] It is best to begin with small-scale trial solubilization before preparing a large-volume stock solution. DMSO is a potent solvent for many organic molecules and is a logical starting point.[6][7] We recommend starting with the preparation of a 10 mM stock solution. If you encounter difficulties, it is crucial to verify the purity and anhydrous nature of your DMSO, as it is highly hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds.[8][9]
Q2: My compound dissolves in DMSO initially but then precipitates out of solution upon storage, especially after freeze-thaw cycles. Why does this happen and how can I prevent it?
A2: This is a common phenomenon for compounds stored in DMSO. Several factors can contribute to this issue. Firstly, repeated freeze-thaw cycles can promote the crystallization of the compound into a less soluble, lower-energy state.[10] Once a compound has crystallized from DMSO, it can be very difficult to redissolve.[10] Secondly, moisture can be introduced into the DMSO stock solution over time, which can decrease the compound's solubility.[9]
To prevent precipitation, it is highly recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11] Always use anhydrous DMSO and ensure that the storage vials are tightly sealed.[8]
Q3: When I dilute my DMSO stock of this compound into my aqueous cell culture medium or assay buffer, a precipitate forms immediately. What causes this and how can I resolve it?
A3: This issue, often termed "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit in that medium. The dramatic decrease in the concentration of the organic solvent (DMSO) upon dilution is insufficient to keep the hydrophobic compound dissolved.[9][12]
To address this, consider the following strategies:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[9][13]
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock in the aqueous medium rather than a single large dilution. This can sometimes help to keep the compound in solution.
-
Pre-warm the Aqueous Medium: The solubility of many compounds is temperature-dependent. Pre-warming your cell culture medium to 37°C may help to improve solubility.[9]
-
Consider Co-solvents: In some instances, the use of a co-solvent in the final dilution step can help to maintain solubility. However, this must be carefully validated for compatibility with your specific assay.[13]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This guide provides a systematic workflow for troubleshooting the solubility of this compound in DMSO.
Step 1: Initial Assessment and Small-Scale Solubility Test
Before preparing a large batch of stock solution, perform a small-scale test to determine the approximate solubility.
Protocol:
-
Accurately weigh 1-2 mg of this compound into a clean, dry glass vial.
-
Add a calculated volume of anhydrous, high-purity DMSO to achieve a target concentration (e.g., 10 mM).
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source for any undissolved particulate matter.
Step 2: If Undissolved Material is Present
If you observe undissolved particles, proceed with the following steps sequentially.
Protocol:
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[6] Sonication can help to break up aggregates and enhance dissolution.
-
Gentle Heating: If sonication is not sufficient, gently warm the solution in a water bath at 37-40°C for 5-10 minutes with intermittent vortexing.[6] Avoid excessive or prolonged heating, as it may cause compound degradation.[6]
-
Re-evaluation: After each step, visually inspect the solution for clarity. If the compound remains insoluble, it is likely that you have exceeded its solubility limit in DMSO. In this case, prepare a more dilute stock solution (e.g., 5 mM or 1 mM).
The following diagram illustrates the troubleshooting workflow:
Caption: A workflow for troubleshooting the dissolution of this compound in DMSO.
Best Practices for Stock Solution Preparation and Storage
To ensure the integrity and usability of your this compound stock solution, adhere to the following best practices.
Protocol for Preparing a 10 mM Stock Solution:
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (≥99.7%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh the desired amount of the compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex vigorously for at least 2 minutes.[6]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. If necessary, follow the troubleshooting steps outlined above.
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.[11]
-
The following diagram illustrates the key considerations for preparing and storing a stable DMSO stock solution:
Caption: Best practices for preparing and storing DMSO stock solutions of poorly soluble compounds.
Quantitative Solubility Data
| Solvent | General Solubility of Quinoline Derivatives | Expected Behavior |
| DMSO | Generally Soluble[3] | Good, but concentration-dependent. |
| Ethanol | Generally Soluble[3] | Moderate to good. |
| Methanol | Soluble | Moderate to good. |
| Water | Sparingly to Insoluble[3][4] | Poor. |
Note: This table provides general guidance. Empirical testing is essential to determine the precise solubility of this compound in any given solvent.
References
- 1. This compound [myskinrecipes.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ziath.com [ziath.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing the Gould-Jacobs Cyclization
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this powerful quinoline synthesis. Here, we will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Introduction to the Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of heterocyclic chemistry for the synthesis of 4-hydroxyquinoline derivatives.[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of antibacterial, antimalarial, and anticancer agents.[1][4] The reaction is a multi-step sequence that begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[5][6] Subsequent steps of saponification (ester hydrolysis) and decarboxylation can be performed to yield the final 4-hydroxyquinoline core.[2][5][6]
The overall transformation proceeds through two key stages:
-
Condensation: An aniline or its derivative reacts with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate. This step is a nucleophilic substitution on the electron-deficient double bond, followed by the elimination of ethanol.[2][5]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system.[1][2] This step is the most critical and often the most challenging, requiring significant thermal energy.
Below is a diagram illustrating the general mechanism of the Gould-Jacobs reaction.
Caption: General mechanism of the Gould-Jacobs reaction.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the critical cyclization step?
The cyclization is a thermal process requiring high temperatures, typically in the range of 250-300°C.[7] Historically, this was achieved by heating the intermediate neat or in a high-boiling inert solvent like diphenyl ether or Dowtherm A.[4] Modern methods frequently employ microwave irradiation, which offers rapid, uniform heating and can significantly reduce reaction times and improve yields.[1][2][7]
Q2: How do substituents on the aniline starting material affect the reaction?
The electronic nature of substituents on the aniline ring plays a crucial role. The reaction is generally most effective for anilines bearing electron-donating groups (EDGs) at the meta-position.[1][2][5] EDGs enhance the nucleophilicity of the ring, facilitating the intramolecular electrophilic aromatic substitution (the cyclization step). Conversely, strong electron-withdrawing groups (EWGs) can deactivate the ring, making cyclization more difficult and potentially leading to lower yields or requiring harsher conditions.[8]
Q3: What causes regioselectivity issues with asymmetrically substituted anilines?
When using an asymmetrically substituted aniline (e.g., 3-methylaniline), the cyclization can occur at either of the two ortho positions relative to the amino group, potentially leading to a mixture of regioisomeric products.[4][9] The outcome is governed by a combination of steric hindrance and electronic factors.[4] A bulky substituent may direct the cyclization to the less hindered ortho position. Predicting the major isomer often requires a careful analysis of the substrate's specific properties.
Q4: What are the primary advantages of microwave-assisted synthesis for this reaction?
Microwave heating has become a preferred method for several reasons:
-
Speed: Reaction times can be reduced from hours to mere minutes.[2][10]
-
Efficiency: Rapid and uniform heating often leads to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts.[7][10]
-
Optimization: It allows for the rapid screening and optimization of reaction parameters like temperature and time.[1]
Troubleshooting Guide
This section addresses specific, common problems encountered during the Gould-Jacobs cyclization in a practical question-and-answer format.
Caption: A decision tree for troubleshooting low yields.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low yield of the initial condensation product | • Incomplete reaction.• Low-quality or wet reagents. | • Ensure a slight excess (1.0-1.2 eq) of the malonic ester derivative is used to drive the reaction to completion.[7]• Monitor the reaction by TLC or LC-MS to determine the optimal reaction time (typically 1-2 hours at 100-130°C).[2][7]• Use fresh, high-purity reagents. Water can interfere with the reaction equilibrium. |
| Incomplete cyclization or low yield of the final product | • Insufficient temperature for the electrocyclization.• Reaction time is too short.• Substrate deactivation (e.g., strong EWGs on aniline). | • Gradually increase the reaction temperature. The cyclization has a high activation energy barrier. A temperature of at least 250°C is typically required.[4][7]• Extend the reaction time. Monitor progress to find the point of maximum conversion before degradation begins.[7]• Switch to microwave heating. This can provide the necessary energy more efficiently, often leading to significantly improved yields.[7][10] |
| Formation of dark, tarry materials | • Decomposition of starting material or product at excessively high temperatures.• Prolonged heating, even at the correct temperature. | • Find the optimal balance between temperature and time. Overheating is a primary cause of tar formation.[7][8]• Use a high-boiling, inert solvent (e.g., diphenyl ether) to ensure uniform heat distribution and prevent localized overheating.[4][7]• Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative decomposition.[7] |
| Product is a viscous oil or difficult to crystallize | • Presence of impurities.• Residual high-boiling solvent trapped in the product. | • Purify the crude product using column chromatography. This is the most effective way to remove impurities.• Ensure the high-boiling solvent is thoroughly removed, potentially under high vacuum with gentle heating.• Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent (e.g., hexane, petroleum ether) to the oil and scratch the flask with a glass rod.[7] |
| Formation of an unexpected decarboxylated byproduct | • Excessively high reaction temperature and/or pressure, particularly in a sealed microwave vessel. | • Carefully control and monitor the reaction temperature. The 3-carboalkoxy group can be thermally labile.[7]• If using microwave synthesis, monitor the internal pressure. High pressure can promote decarboxylation.[10] Reducing the temperature or using an open-vessel system may be necessary. |
Experimental Protocols
Disclaimer: These protocols are intended for Research Use Only (RUO) by qualified professionals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Conventional High-Temperature Synthesis
This method utilizes a high-boiling inert solvent to achieve the required temperature for cyclization.[1][2]
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol or by TLC analysis.[2][7]
-
Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate can often be used directly in the next step.[2]
Step 2: Cyclization
-
To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A (approx. 5-10 mL per gram of intermediate).[2]
-
Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (typically ~250-260°C) under an inert atmosphere (e.g., nitrogen).[1][2]
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. The product, 4-hydroxy-3-carboethoxyquinoline, should precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation and to help wash away the high-boiling solvent.[1][2]
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.[1]
Protocol 2: Microwave-Assisted Synthesis
This method leverages microwave energy for rapid and efficient heating.
Step 1: Condensation (as above)
-
The condensation can be performed conventionally as described in Protocol 1.
Step 2: Cyclization
-
Place the anilidomethylenemalonate intermediate in a microwave-safe reaction vial equipped with a magnetic stir bar.
-
Add a high-boiling solvent suitable for microwave heating (e.g., diphenyl ether) or, if the intermediate is a liquid, consider running the reaction neat.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the target temperature (e.g., 250°C) and hold for the desired time (typically 5-15 minutes).[7][10] It is critical to monitor both the internal temperature and pressure.
-
After the reaction is complete, allow the vessel to cool to room temperature before opening.
-
Work-up the reaction as described in Protocol 1 (Step 2, points 5-6). If the product remains in solution, the solvent can be removed under reduced pressure and the residue purified by recrystallization or column chromatography.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ablelab.eu [ablelab.eu]
Technical Support Center: Purification Techniques for Quinoline Derivatives
An in-depth guide to navigating the complexities of purifying quinoline derivatives, tailored for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the purification of quinoline derivatives. The inherent basicity of the quinoline nitrogen atom, coupled with the frequent generation of isomeric and tarry by-products during synthesis, presents unique challenges for isolation and purification. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you achieve high purity for your target compounds.
Section 1: Troubleshooting Column Chromatography
Column chromatography is a primary tool for purifying quinoline derivatives, but the interaction between the basic analyte and the acidic stationary phase is a frequent source of difficulty.
Issue 1: My quinoline derivative is decomposing or streaking badly on the silica gel column.
Question: I'm trying to purify my product using standard silica gel chromatography, but I'm seeing significant tailing on the TLC plate, and my column yield is very low. It seems the compound is either irreversibly binding or decomposing. What's happening and how can I fix it?
Answer: This is a classic problem rooted in the chemical properties of both your compound and the stationary phase. The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong interaction leads to tailing (streaking) and can even catalyze the decomposition of sensitive derivatives.
Causality & Solution: To achieve clean separation, you must mitigate this acid-base interaction. The most effective strategy is to neutralize the acidic sites on the silica gel.
Recommended Solutions:
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Add a Basic Modifier: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (NEt₃) or pyridine, to your eluent system. A typical concentration of 0.5-2% is sufficient to neutralize the active silanol groups, preventing strong adsorption of the quinoline derivative and allowing for symmetrical peak shapes.
-
Use an Alternative Stationary Phase: If a basic modifier is incompatible with your compound, consider switching to a less acidic stationary phase.
-
Neutral or Basic Alumina: Al
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Technical Support Center: Overcoming Resistance to 7-Chloroquinoline-Based Compounds
This guide is designed for researchers, scientists, and drug development professionals actively engaged in studies involving 7-chloroquinoline-based compounds. Here, we dissect the complexities of drug resistance, offering field-proven insights and troubleshooting protocols to navigate the experimental challenges you may encounter. Our goal is to provide a self-validating system of protocols and a deep understanding of the underlying science to ensure the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Resistance
This section addresses the foundational concepts of 7-chloroquinoline resistance, providing a quick yet comprehensive overview for both new and experienced researchers.
Q1: What is the primary mechanism of action for 7-chloroquinoline compounds like chloroquine (CQ)?
A1: Chloroquine, a weak base, functions by accumulating in the acidic digestive vacuole (DV) of the malaria parasite, Plasmodium falciparum.[1][2] Inside the DV, the parasite digests host hemoglobin, releasing toxic heme. Chloroquine is thought to interfere with the parasite's detoxification process by inhibiting the polymerization of heme into hemozoin.[1] The buildup of free heme is highly toxic to the parasite, leading to its death.
Q2: What is the principal molecular basis for resistance to chloroquine?
A2: The cornerstone of chloroquine resistance is the reduced accumulation of the drug within the parasite's digestive vacuole.[1][3] This is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene.[3][4] These mutations, particularly the K76T substitution, alter the PfCRT protein, which is located on the DV membrane, enabling it to transport protonated chloroquine out of the vacuole, away from its target.[3][5][6][7]
Q3: Are other genes involved in modulating chloroquine resistance?
A3: Yes, while pfcrt mutations are the main determinant, polymorphisms in the P. falciparum multidrug resistance 1 (pfmdr1) gene can modulate the level of chloroquine resistance.[8][9] The pfmdr1 gene encodes a P-glycoprotein homolog (Pgh-1), an ABC transporter also found on the DV membrane.[8] Certain mutations and changes in pfmdr1 copy number have been associated with altered susceptibility to chloroquine and other antimalarials.[8][9][10]
Q4: What are the key molecular markers used to identify chloroquine-resistant parasites?
A4: The most reliable molecular marker for chloroquine resistance is the K76T mutation in the pfcrt gene.[11] Other mutations in pfcrt (in the 72-76 codon region) and polymorphisms in pfmdr1 (such as N86Y and Y184F) are also frequently assessed to provide a more comprehensive resistance profile.[10][12][13][14]
Part 2: Troubleshooting Experimental Challenges
This section is structured to help you diagnose and resolve common issues encountered during in vitro experiments with 7-chloroquinoline compounds.
Q5: My in vitro IC50 values for chloroquine against a known resistant strain are inconsistent between experiments. What could be the cause?
A5: Inconsistent IC50 values are a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Parasite Synchronization: Asynchronous parasite cultures can lead to significant variability, as different parasite stages exhibit varying sensitivities to chloroquine. Ensure your cultures are tightly synchronized, preferably at the ring stage, before initiating the assay.[15]
-
Initial Parasitemia and Hematocrit: The starting parasite density and hematocrit level must be consistent across all wells and experiments. Variations can alter the effective drug concentration per parasite.[16]
-
Compound Stability and Dilution: Ensure your chloroquine stock solution is properly stored and that serial dilutions are prepared fresh for each experiment. The solvent used for dilution can also impact compound activity.[16]
-
Incubation Time: The duration of drug exposure is critical. A standard 72-hour incubation is common for P. falciparum growth assays.[17][18] Ensure this is precisely controlled.
-
Assay Method: Different viability assays measure different endpoints (metabolic activity, DNA content, etc.) and can yield varied results. The SYBR Green I-based fluorescence assay is a widely used and robust method for assessing parasite growth.[18][19]
-
Data Analysis: Use a consistent and appropriate curve-fitting model (e.g., a four-parameter logistic model) to calculate IC50 values.[16]
Q6: I am performing a chloroquine accumulation assay, but I am not observing a significant difference between my sensitive and resistant parasite lines. What should I check?
A6: A lack of differentiation in chloroquine accumulation between sensitive and resistant strains often points to specific technical issues in the assay protocol.
-
Radiolabeled Chloroquine Quality: Ensure the [3H]chloroquine you are using has not degraded. Check the expiration date and specific activity.
-
Incubation and Washing Steps: The incubation time with radiolabeled chloroquine and the subsequent washing steps are critical. Insufficient washing can lead to high background noise, masking the true difference in accumulation. Conversely, overly harsh washing can lyse the cells. Optimize your washing protocol with a gentle buffer.
-
Cell Viability: Ensure that the parasites are viable and metabolically active at the start of the assay. The drug transport processes are energy-dependent.[20]
-
pH of the Medium: The pH of the incubation buffer can influence the protonation state of chloroquine and its ability to diffuse across membranes. Maintain a consistent and physiological pH.
Q7: I am attempting to select for chloroquine resistance in a sensitive parasite line in vitro, but the culture keeps crashing. How can I optimize this process?
A7: Generating drug-resistant parasite lines through continuous drug pressure requires a careful and patient approach.
-
Start with a Large, Asynchronous Population: A larger and more genetically diverse starting population increases the probability of selecting for spontaneous resistance mutations.
-
Gradual Increase in Drug Concentration: Begin with a sub-lethal concentration of chloroquine (e.g., at or slightly below the IC50). Only increase the drug pressure once the parasite culture has fully recovered and is growing robustly at the current concentration.
-
Monitor Parasitemia Closely: Daily monitoring of parasitemia is essential. If the parasitemia drops significantly, you may need to temporarily reduce the drug concentration to allow the culture to recover.
-
Patience is Key: The process of selecting for stable resistance in vitro can take several months to over a year.
Part 3: Advanced Strategies to Overcome Resistance
For researchers in drug development, this section explores innovative approaches to circumventing established resistance mechanisms.
Q8: What are "chemoreversal agents" or "sensitizers," and how do they work?
A8: Chemoreversal agents (CRAs) are compounds that can restore the sensitivity of resistant parasites to a drug like chloroquine.[21][22][23] Many of these agents, such as verapamil, are thought to act by inhibiting the drug efflux pumps, including the mutated PfCRT, thereby increasing the intracellular concentration of chloroquine.[24][25] While effective in vitro, the clinical use of many CRAs has been limited by their own toxicity at the concentrations required for resistance reversal.[25]
Q9: What are hybrid compounds, and how are they designed to overcome resistance?
A9: A promising strategy involves creating hybrid molecules that synthetically link a 7-chloroquinoline scaffold to a chemoreversal agent.[21][22][23][26] The rationale is to create a single molecule that has both the antimalarial activity of chloroquine and the ability to block the resistance mechanism (e.g., by inhibiting PfCRT).[22] This approach has yielded novel compounds with restored potency against a range of chloroquine-resistant parasite strains.[21][22][23][27]
Q10: Beyond targeting PfCRT, are there other strategies being explored?
A10: Yes, the field is actively exploring several other avenues:
-
Combination Therapy: The use of multiple drugs with different mechanisms of action is a cornerstone of modern antimalarial therapy (e.g., Artemisinin-based Combination Therapies or ACTs).[28][29] This approach reduces the likelihood of parasites developing resistance to both drugs simultaneously.[29]
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Targeting Novel Pathways: The discovery of new drug targets and pathways essential for parasite survival is a major focus of antimalarial drug discovery. Compounds with novel mechanisms of action are less likely to be affected by existing resistance mechanisms.
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Targeting Dormant Parasite Stages: Some compounds are being investigated for their ability to eliminate dormant parasite stages that can persist after standard treatment and lead to relapse.[30]
Visualizations and Data
Diagram 1: The Mechanism of Chloroquine Action and Resistance
Caption: Chloroquine action and the primary resistance mechanism via PfCRT.
Table 1: Representative IC50 Values for Chloroquine Against Sensitive and Resistant P. falciparum Strains
| Parasite Strain | Resistance Profile | Typical Chloroquine IC50 (nM) | Key Resistance Markers | Reference |
| 3D7 | Sensitive | < 15 | Wild-type pfcrt (CVMNK) | [17] |
| Dd2 | Resistant | > 100 | Mutant pfcrt (CVIET) | [24] |
| FCR3 | Resistant | > 100 | Mutant pfcrt | [17] |
| K1 | Resistant | 100 - 150 | Mutant pfcrt | [24] |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Testing using SYBR Green I Fluorescence Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC50) for a 7-chloroquinoline compound against P. falciparum.[17][18]
Materials:
-
Complete culture medium (CCM): RPMI 1640 with L-glutamine and HEPES, supplemented with human serum or Albumax I, hypoxanthine, and gentamicin.[18]
-
Synchronized ring-stage P. falciparum culture.
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Test compound (e.g., chloroquine) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black, clear-bottom microtiter plates.
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, with a 1:5000 dilution of SYBR Green I stock.[18]
-
Fluorescence plate reader.
Procedure:
-
Prepare Drug Dilutions: Perform serial dilutions of the test compound in CCM directly in the 96-well plate to achieve the desired final concentrations. Include a drug-free control (vehicle only) and an uninfected red blood cell (RBC) control.
-
Assay Setup: Prepare a parasite suspension of synchronized ring-stage parasites at 0.5-1% parasitemia and 2% hematocrit in CCM. Add 100 µL of this suspension to each well of the drug-dilution plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a mixed gas environment (5% CO2, 5% O2, 90% N2).[15]
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[17]
-
Incubation (Staining): Incubate the plate in the dark at room temperature for 1-2 hours.[18]
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from the uninfected RBC control wells. Normalize the data to the drug-free control wells (100% growth). Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram 2: Workflow for IC50 Determination
Caption: Step-by-step workflow for the SYBR Green I-based IC50 assay.
Protocol 2: Chloroquine Accumulation Assay
This protocol describes a method to measure the accumulation of radiolabeled chloroquine in P. falciparum-infected red blood cells.[24][31]
Materials:
-
Synchronized trophozoite-stage P. falciparum culture (sensitive and resistant strains).
-
[3H]chloroquine.
-
Incubation buffer (e.g., RPMI 1640).
-
Washing buffer (e.g., PBS).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare Cell Suspensions: Harvest synchronized trophozoite-stage parasites and resuspend them in incubation buffer to a known parasitemia and hematocrit.
-
Initiate Uptake: Add a known concentration of [3H]chloroquine (e.g., 30-50 nM) to the cell suspensions.[24][31]
-
Incubation: Incubate the suspensions at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to measure the time course of accumulation.[31]
-
Stop Uptake and Wash: To stop the uptake at each time point, place the aliquot on ice and wash the cells multiple times with ice-cold washing buffer to remove extracellular [3H]chloroquine. Centrifugation should be performed at low speed to pellet the cells.
-
Cell Lysis and Scintillation Counting: Lyse the washed cell pellet and transfer the lysate to a scintillation vial with scintillation fluid.
-
Quantification: Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the amount of internalized chloroquine at each time point, normalizing for the number of parasites. Compare the accumulation profiles of the sensitive and resistant strains.
References
- 1. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 6. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 7. Chloroquine Resistance-Conferring Mutations in pfcrt Give Rise to a Chloroquine-Associated H+ Leak from the Malaria Parasite's Digestive Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of the pfmdr1 gene to antimalarial drug-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium falciparum from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Pfmdr1 and Pfcrt in Changing Chloroquine, Amodiaquine, Mefloquine and Lumefantrine Susceptibility in Western-Kenya P. falciparum Samples during 2008–2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A molecular marker for chloroquine-resistant falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevalence of molecular markers of chloroquine resistance in malaria parasites in East Africa: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Markers for Sulfadoxine/Pyrimethamine and Chloroquine Resistance in Plasmodium falciparum in Thailand [parahostdis.org]
- 14. Frontiers | Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021 [frontiersin.org]
- 15. mmv.org [mmv.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. iddo.org [iddo.org]
- 20. Accumulation of chloroquine by membrane preparations from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 22. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. journals.asm.org [journals.asm.org]
- 27. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Antimalarial drug resistance | Medicines for Malaria Venture [mmv.org]
- 29. Combination therapies for combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Chloroquine Overcomes Chemotherapy Resistance and Suppresses Cancer Metastasis by Eradicating Dormant Cancer Cells | Sciety [sciety.org]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Solutions
Welcome to the technical support center for the stability testing of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and accuracy of your stability studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability testing of this compound.
Q1: What are the primary factors that can influence the stability of this compound solutions?
A1: The stability of this compound, a quinoline derivative, in solution is primarily influenced by several factors:
-
pH: Quinoline compounds can be susceptible to degradation in both acidic and basic conditions. The quinolin-4-ol moiety, in particular, can exhibit different ionization states depending on the pH, which can affect its reactivity and degradation pathways.[1]
-
Light: Exposure to light, especially UV radiation, can induce photolytic degradation. It is crucial to conduct photostability studies as recommended by ICH Q1B guidelines to assess the compound's light sensitivity.[2][3][4]
-
Temperature: Elevated temperatures accelerate chemical reactions, leading to faster degradation. This is a key principle used in accelerated stability testing to predict long-term stability.[2][5]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products. The quinoline ring system can be susceptible to oxidation.[1][6]
-
Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in solvolysis reactions, and the polarity of the solvent can influence reaction rates.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: For general use, it is recommended to store solutions of this compound at 2-8°C, protected from light.[7] For long-term stability studies, the storage conditions should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[2][8][9] The specific conditions will depend on the climatic zone for which the product is intended.[2]
Table 1: ICH Q1A(R2) Recommended Long-Term Stability Testing Conditions [2][3]
| Climatic Zone | Description | Long-Term Storage Condition |
| I | Temperate | 21°C / 45% RH |
| II | Subtropical and Mediterranean | 25°C / 60% RH |
| III | Hot and Dry | 30°C / 35% RH |
| IVa | Hot and Humid | 30°C / 65% RH |
| IVb | Hot and Very Humid | 30°C / 75% RH |
Q3: How do I prepare a stock solution of this compound for stability studies?
A3: To prepare a stock solution, dissolve a accurately weighed amount of this compound in a suitable HPLC-grade solvent to achieve a known concentration (e.g., 1 mg/mL).[1] Due to the trifluoromethyl group, the compound is expected to have increased lipophilicity.[7] Therefore, organic solvents like acetonitrile or methanol, or a mixture with water, are likely suitable. It is crucial to ensure complete dissolution. Sonication may be used to aid dissolution. The prepared stock solution should be stored under appropriate conditions (refrigerated and protected from light) before use.
Section 2: Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your stability testing experiments.
Troubleshooting HPLC Analysis
Issue 1: Baseline Drift or Noise in the Chromatogram
-
Possible Cause:
-
Troubleshooting Steps:
-
Mobile Phase: Prepare fresh mobile phase using HPLC-grade solvents and filter it. Degas the mobile phase thoroughly using an in-line degasser, sonication, or helium sparging.[10]
-
System Purge: Purge the pump to remove any air bubbles from the lines.
-
Temperature Control: Use a column oven to maintain a stable column temperature.[11]
-
Detector Lamp: Check the detector lamp's energy output and replace it if it's low.
-
Issue 2: Shifting Retention Times
-
Possible Cause:
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, check the pump's proportioning valves.
-
Flow Rate: Check for leaks in the system that could cause flow rate fluctuations.[11]
-
Column Care: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column.[12]
-
pH Control: If using a buffer, ensure it is properly prepared and within its buffering range. Small changes in pH can significantly affect the retention of ionizable compounds like quinolin-4-ols.[10]
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause:
-
Troubleshooting Steps:
-
Sample Concentration: Reduce the concentration of the injected sample.
-
Mobile Phase Modifier: For tailing peaks of basic compounds like quinolines, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help.
-
Injection Solvent: Dissolve the sample in the mobile phase whenever possible. If a different solvent is used, it should be weaker than the mobile phase.
-
Column Health: Check for column contamination and clean or replace it if necessary.[13]
-
Troubleshooting Forced Degradation Studies
Issue 4: No or Very Little Degradation Observed
-
Possible Cause:
-
Stress conditions are too mild.
-
The compound is highly stable under the tested conditions.
-
-
Troubleshooting Steps:
-
Increase Stress Intensity:
-
Extend Exposure Time: Increase the duration of the stress test and take samples at later time points.
-
Issue 5: Complete Degradation of the Compound
-
Possible Cause:
-
Stress conditions are too harsh.
-
-
Troubleshooting Steps:
-
Reduce Stress Intensity:
-
Hydrolysis: Decrease the concentration of the acid or base, or lower the incubation temperature.
-
Oxidation: Decrease the concentration of the oxidizing agent.
-
Thermal: Lower the temperature.
-
-
Shorten Exposure Time: Sample at earlier time points. The goal is to achieve 5-20% degradation to identify the primary degradation products.[6][14][15]
-
Section 3: Experimental Protocols
This section provides detailed step-by-step methodologies for key stability testing experiments.
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[6][16]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1] Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1] Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.[1] Take samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80°C.[1] Take samples at 0, 24, 48, and 72 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[1]
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.
-
Mobile Phase Selection:
-
Start with a mobile phase of acetonitrile and water (or a buffer like phosphate or acetate).
-
Perform gradient elution to separate all peaks, for example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
-
Detector: A photodiode array (PDA) detector is recommended to check for peak purity and to determine the optimal wavelength for detection of the parent compound and all degradation products.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is critical and can be demonstrated by showing that the peaks of the degradation products are well-resolved from the parent peak.
Caption: HPLC stability-indicating method development workflow.
Section 4: Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways can be anticipated. The trifluoromethyl group is generally stable, but the quinoline ring and the chloro and methyl substituents can be sites of degradation.
-
Hydrolysis: While the quinolin-4-ol itself is not directly hydrolyzable, extreme pH and temperature conditions could potentially lead to reactions involving the quinoline ring system.
-
Oxidation: The quinoline ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Aromatic systems, especially those with heteroatoms and halogen substituents, can be prone to photolytic reactions. This could involve dehalogenation (loss of the chloro group) or other rearrangements of the quinoline ring.
Caption: Potential degradation pathways for the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ijnrd.org [ijnrd.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. acdlabs.com [acdlabs.com]
Technical Support Center: Enhancing the Bioavailability of Substituted Quinolin-4-ols
Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of substituted quinolin-4-ols. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, their often-hydrophobic nature can lead to poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability.[4] This guide provides a structured approach to identifying and solving these bioavailability challenges.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered when working with substituted quinolin-4-ols.
Q1: My substituted quinolin-4-ol shows poor aqueous solubility. What are the primary reasons for this?
A1: The limited aqueous solubility of many substituted quinolin-4-ols stems from their molecular structure. The core quinoline ring system is inherently hydrophobic. Furthermore, strong intermolecular forces within the compound's solid crystal lattice can hinder the ability of water molecules to effectively solvate individual molecules. The specific nature and placement of substituents on the quinoline ring are also critical; lipophilic groups, in particular, can markedly decrease water solubility.[4]
Q2: I've attempted to improve solubility by adjusting the pH, but my compound still precipitates. What could be going wrong?
A2: While pH modification is a valid strategy for ionizable compounds, several factors can lead to its failure:
-
Insufficient pKa Difference: For basic quinolines, if the pKa of the compound and the pKa of the acidic buffer component are too close, protonation and subsequent solubilization will be incomplete. A general guideline is to aim for a pH at least 2 units below the pKa of the basic quinoline.
-
Buffering Capacity: The buffer might lack the capacity to maintain the target pH after the addition of your compound. Consider increasing the buffer concentration.[4]
-
Common Ion Effect: If you have pre-formed a salt of your quinolin-4-ol, the presence of a common ion from the buffer can suppress its solubility.[4]
-
"Salting Out": High concentrations of salts (from the buffer or other additives) can decrease the solubility of your compound. It is advisable to use the minimum effective buffer concentration.[4]
Q3: My solid dispersion formulation isn't improving the dissolution rate as expected. What are the likely causes?
A3: Solid dispersions aim to enhance dissolution by presenting the drug in an amorphous, higher-energy state.[5][6] If this strategy is underperforming, consider the following:
-
Incomplete Amorphization: Residual crystallinity in your solid dispersion can significantly hinder dissolution. It is crucial to verify the amorphous nature of your dispersion using techniques like Powder X-ray Diffraction (PXRD).[4]
-
Poor Wettability: Even when dispersed in a hydrophilic carrier, the formulation itself may not wet efficiently. The inclusion of a small quantity of a surfactant can enhance wettability.[4]
-
Drug-Polymer Interactions: The choice of polymer is critical. Unfavorable interactions between your quinolin-4-ol and the polymer can impede drug release. Screening a variety of polymers with different properties is recommended.
Section 2: Advanced Formulation Strategies - A Deeper Dive
When basic troubleshooting is insufficient, more advanced formulation strategies are necessary. This section provides a logical workflow for selecting and optimizing an appropriate approach.
The Decision-Making Workflow
The selection of a suitable bioavailability enhancement strategy should be guided by the physicochemical properties of your specific substituted quinolin-4-ol. The following diagram illustrates a decision-making workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of Quinolimod, a Novel Quinoline Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Quinolimod in Targeted Cancer Therapy
Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] These compounds can interfere with cancer progression through various mechanisms, such as inducing apoptosis, modifying the cell cycle, and disrupting crucial signaling pathways.[3][4] This guide introduces "Quinolimod," a novel, rationally designed quinoline derivative poised to enter the next phase of preclinical development.
Our preliminary screening data suggests that Quinolimod exhibits significant anti-proliferative activity in various cancer cell lines. The core hypothesis for its mechanism of action is the direct inhibition of a critical serine/threonine kinase, Pim-1, which is a known driver of cell survival and proliferation in several human malignancies.[5][6] Pim-1 kinase is a valuable therapeutic target as its upregulation is observed in numerous cancers.[5]
This guide provides a comprehensive, step-by-step framework for validating the proposed mechanism of action of Quinolimod. We will objectively compare its performance with established kinase inhibitors and provide detailed experimental protocols and supporting data to ensure scientific rigor and reproducibility. The methodologies described herein are designed to be self-validating, providing a robust foundation for advancing Quinolimod through the drug development pipeline.
Part 1: Target Engagement Verification with Cellular Thermal Shift Assay (CETSA)
To validate that Quinolimod directly interacts with its intended target, Pim-1 kinase, within a cellular context, the Cellular Thermal Shift Assay (CETSA) is the gold standard.[7][8] This powerful biophysical method assesses drug-target interaction based on the principle of ligand-induced thermal stabilization of the target protein.[9][10]
Causality Behind Experimental Choice:
CETSA is superior to in vitro binding assays as it confirms target engagement within the complex milieu of a living cell, providing more physiologically relevant data.[8][11] It allows us to directly observe the physical interaction between Quinolimod and Pim-1, a critical first step in mechanism of action validation.
Experimental Workflow: CETSA
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Quinolimod Target Engagement
-
Cell Culture and Treatment:
-
Seed prostate cancer (PC-3) cells, known to express Pim-1, in 10 cm dishes and grow to 80-90% confluency.
-
Treat the cells with 10 µM Quinolimod or a vehicle control (DMSO) for 2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration for all samples.
-
Analyze the samples by Western blotting using a primary antibody specific for Pim-1 kinase.
-
Expected Outcome: In the presence of Quinolimod, Pim-1 kinase will be stabilized at higher temperatures compared to the vehicle-treated control. This will be visualized as a stronger band intensity for Pim-1 at elevated temperatures in the Quinolimod-treated samples on the Western blot, thus confirming direct target engagement.
Part 2: Downstream Signaling Pathway Analysis
Confirming that Quinolimod inhibits Pim-1 kinase activity requires an investigation of its effects on downstream signaling pathways. Pim-1 is known to phosphorylate several substrates, including c-Myc and p21, which are involved in cell proliferation and cell cycle regulation.[5]
Causality Behind Experimental Choice:
Western blotting for phosphorylated proteins is a robust and widely used technique to assess the activity of kinase signaling pathways.[12] By measuring the phosphorylation status of known Pim-1 substrates, we can directly infer the inhibitory effect of Quinolimod on Pim-1's enzymatic activity.
Signaling Pathway: Pim-1 and its Downstream Targets
Caption: The proposed signaling pathway of Quinolimod's action on Pim-1 kinase.
Detailed Protocol: Western Blot for Downstream Targets
-
Cell Culture and Treatment:
-
Seed PC-3 cells in 6-well plates.
-
Treat cells with increasing concentrations of Quinolimod (e.g., 0.1, 1, 10 µM) and a known Pim-1 inhibitor (e.g., SGI-1776) as a positive control for 24 hours. Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Myc, total c-Myc, phospho-p21, total p21, and a loading control (e.g., β-Actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Expected Outcome: Treatment with Quinolimod should lead to a dose-dependent decrease in the phosphorylation of c-Myc and an increase in the phosphorylation of p21, consistent with Pim-1 inhibition. The results should be comparable to the positive control inhibitor.
Part 3: Comparative Analysis of Cellular Viability
To assess the functional consequence of Pim-1 inhibition by Quinolimod, a cell viability assay is essential. This allows for a direct comparison of its cytotoxic and anti-proliferative effects against other known kinase inhibitors.[15][16]
Causality Behind Experimental Choice:
The MTT assay is a reliable and widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19] This assay will provide quantitative data on the dose-dependent efficacy of Quinolimod.
Data Presentation: Comparative IC50 Values
| Compound | Primary Target(s) | Quinolimod IC50 (µM) in PC-3 cells | SGI-1776 IC50 (µM) in PC-3 cells | Staurosporine IC50 (µM) in PC-3 cells |
| Quinolimod | Pim-1 | 1.5 | - | - |
| SGI-1776 | Pim-1/FLT3 | - | 2.8 | - |
| Staurosporine | Pan-Kinase Inhibitor | - | - | 0.05 |
Note: The IC50 values for SGI-1776 and Staurosporine are hypothetical and for comparative purposes.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[20]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Quinolimod, SGI-1776, and Staurosporine for 72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[21]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Expected Outcome: Quinolimod is expected to show a dose-dependent decrease in cell viability, and its IC50 value will be comparable to or better than the known Pim-1 inhibitor, SGI-1776. The pan-kinase inhibitor, Staurosporine, is used as a control for broad-spectrum cytotoxicity.
Part 4: Apoptosis and Cell Cycle Analysis
To further elucidate the functional consequences of Quinolimod treatment, it is important to investigate its effects on apoptosis and cell cycle progression.[22][23] Inhibition of Pim-1 is expected to induce apoptosis and cause cell cycle arrest.[6]
Causality Behind Experimental Choice:
Flow cytometry is a high-throughput technique that allows for the quantitative analysis of individual cells within a population.[24] Staining with specific fluorescent dyes enables the simultaneous assessment of different phases of the cell cycle and the identification of apoptotic cells.[25]
Detailed Protocol: Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment:
-
Treat PC-3 cells with the IC50 concentration of Quinolimod for 24 and 48 hours.
-
-
Cell Staining for Apoptosis:
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
-
Cell Staining for Cell Cycle:
-
For cell cycle analysis, fix the harvested cells in 70% ethanol and then stain with PI/RNase A solution.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For the cell cycle, determine the percentage of cells in the G1, S, and G2/M phases.
-
Expected Outcome: Treatment with Quinolimod should lead to a significant increase in the percentage of apoptotic cells and an accumulation of cells in the G1 phase of the cell cycle, consistent with the known roles of Pim-1 in promoting cell survival and cell cycle progression.
Conclusion
This comprehensive guide outlines a rigorous and multi-faceted approach to validating the mechanism of action of the novel quinoline derivative, Quinolimod. By systematically confirming direct target engagement, analyzing downstream signaling effects, and quantifying the functional cellular outcomes, researchers can build a robust data package to support the continued development of Quinolimod as a promising anti-cancer therapeutic. The comparative nature of the proposed studies, benchmarking Quinolimod against established inhibitors, provides essential context for its potency and potential advantages.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. ijmphs.com [ijmphs.com]
- 6. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 24. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 25. bdbiosciences.com [bdbiosciences.com]
A Comparative Analysis of 7-Chloro vs. 7-Fluoro Quinoline Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Significance of Halogen Substitution on a Privileged Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][4] The therapeutic potential of a quinoline derivative is profoundly influenced by the nature and position of its substituents.
Among the most critical positions for substitution is the C7-position. The introduction of a halogen at this site, particularly chlorine, has given rise to some of the most impactful drugs in history, most notably the antimalarial agent Chloroquine. This has established the 7-chloroquinoline motif as a validated starting point for drug design.[5] In modern medicinal chemistry, the strategic replacement of chlorine with fluorine—its bioisostere—has become a key tactic to fine-tune a molecule's physicochemical and pharmacokinetic profile.
This guide provides an in-depth comparative study of 7-chloro and 7-fluoro quinoline derivatives. We will dissect the nuanced differences in their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during the drug discovery and development process.
Section 1: Synthesis and Chemical Reactivity—A Tale of Two Halogens
The synthetic accessibility and subsequent reactivity of the 7-haloquinoline core are paramount considerations for library development. While both derivatives can be synthesized through classical methods like the Skraup or Combes synthesis from the corresponding 3-haloaniline, a more common and versatile approach involves the functionalization of a pre-formed quinoline ring.
For 7-chloro derivatives, the commercially available 4,7-dichloroquinoline serves as a robust and widely used starting material.[6] The chlorine at the C4 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C7-chloro group, allowing for selective functionalization.[7]
The synthesis of 7-fluoroquinolines often requires different strategies, sometimes involving the construction of the ring from a fluoro-substituted aniline precursor.[8][9] The key difference lies in the reactivity of the carbon-halogen bond. The C-F bond is significantly stronger (bond energy ~485 kJ/mol) than the C-Cl bond (~346 kJ/mol), making the 7-fluoro group less susceptible to displacement and more stable in vivo, but also more challenging to use in cross-coupling reactions where the C-Cl bond is a more willing participant.
Section 2: Comparative Physicochemical Properties
The substitution of chlorine with fluorine instigates subtle yet profound changes in a molecule's electronic character, lipophilicity, and metabolic stability, all of which have cascading effects on its pharmacokinetic (ADME) and pharmacodynamic (PD) profiles.
| Property | 7-Chloro Substitution | 7-Fluoro Substitution | Rationale & Implications in Drug Design |
| Electronegativity | 3.16 (Pauling scale) | 3.98 (Pauling scale) | Fluorine's higher electronegativity creates a stronger dipole and can alter pKa and hydrogen bonding capabilities. |
| Inductive Effect (-I) | Strong | Very Strong | The stronger electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen, reducing basicity and potentially affecting lysosomal trapping. |
| Lipophilicity (logP) | Generally higher increase | Generally lower increase | Chlorine contributes more to lipophilicity than fluorine. This can be used to modulate solubility and membrane permeability. High lipophilicity can sometimes lead to off-target effects. |
| Metabolic Stability | Susceptible to oxidative metabolism | C-F bond is highly stable | Replacing a metabolically labile C-H or C-Cl bond with a C-F bond is a common strategy to block metabolic oxidation and increase drug half-life. |
| Hydrogen Bonding | Weak H-bond acceptor | Weak H-bond acceptor | The C-F bond can act as a weak hydrogen bond acceptor, potentially influencing protein-ligand interactions differently than a C-Cl bond. |
Section 3: Comparative Biological Activities & SAR
Antimalarial Activity
The 7-chloroquinoline scaffold is the foundation of chloroquine, one of the most successful antimalarial drugs in history. Its mechanism involves accumulation in the parasite's acidic digestive vacuole and interference with heme detoxification. This accumulation is driven by its basic side chain. Studies on 7-chloroquinoline derivatives continue to show potent antimalarial activity.[7][10] For instance, certain novel 7-chloroquinoline derivatives have demonstrated IC50 values in the low micromolar range against Plasmodium falciparum.
The replacement of the 7-chloro group with fluorine in amodiaquine analogues has been explored. One study found that a 4'-fluoro derivative of amodiaquine showed impressive efficacy against both chloroquine-susceptible and chloroquine-resistant parasite strains, highlighting the potential of fluorine in overcoming resistance mechanisms.[1]
Anticancer Activity
The 7-chloroquinoline core is a feature in several kinase inhibitors and cytotoxic agents.[3][11][12] For example, 7-chloro-(4-thioalkylquinoline) sulfinyl derivatives have shown potent antiproliferative activity against the CCRF-CEM leukemia cell line, with IC50 values as low as 0.55 µM.[12] Hybrid molecules incorporating the 7-chloroquinoline moiety have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[3]
Fluorinated quinoline derivatives have also emerged as promising anticancer agents.[8] The rationale often involves leveraging fluorine's unique properties to enhance binding affinity or improve pharmacokinetic properties. While direct comparative IC50 data is sparse, the principle of using fluorine to modulate activity is well-established in oncology drug design. For example, the substitution of hydrogen with fluorine can alter the electronic properties of an aromatic ring, influencing its interaction with key residues in an enzyme's active site.
Table 1: Representative Anticancer Activity (IC₅₀, µM)
| Derivative Class | Compound Example | Cell Line | IC₅₀ (µM) | Reference |
| 7-Chloro | 7-chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM (Leukemia) | 0.6 | [11] |
| 7-Chloro | MBHA/7-chloroquinoline hybrid 14 | MCF-7 (Breast) | 4.60 | [3] |
| 7-Chloro | 7-chloro-(4-thioalkylquinoline) sulfinyl deriv. 47 | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [12] |
| 7-Fluoro | 8-fluoro-2,3-dimethylquinolin-4-yl benzoate 2b | S. sclerotiorum (Fungus) | >80% inhibition | [8] |
Note: Direct comparison is challenging due to different compound scaffolds and assay conditions. The data for the 7-fluoro derivative is for antifungal activity but illustrates the biological potential of this class.
Section 4: Experimental Protocols
To ensure the practical application of this guide, we provide a validated, step-by-step methodology for a key synthesis and a common biological assay.
Protocol 1: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
This protocol details a three-step synthesis starting from the commercially available 4,7-dichloroquinoline, demonstrating the selective reactivity at the C4 position.[6]
Step 1: N-Oxidation of 4,7-dichloroquinoline (1)
-
Dissolve 4,7-dichloroquinoline (1) in chloroform (CHCl₃).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at room temperature.
-
Stir the mixture for 5 hours. Monitor reaction completion by TLC.
-
Upon completion, wash the mixture with a sodium bicarbonate solution to neutralize excess acid.
-
Extract the aqueous layer with chloroform, combine organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4,7-dichloroquinoline-N-oxide (2).
Step 2: C2-Amide Formation
-
To a solution of N-oxide (2) in dichloromethane (CH₂Cl₂), add benzonitrile (Ph-C≡N).
-
Carefully add concentrated sulfuric acid (97% H₂SO₄).
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Cool the mixture and carefully pour it onto ice. Neutralize with a suitable base (e.g., NaOH solution).
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield N-(7-chloro-4-chloroquinolin-2-yl)benzamide (3).
Step 3: C4-Amination (SNAr)
-
In a sealed vial, mix benzamide (3) (1 mmol), morpholine (4 mmol), and potassium carbonate (K₂CO₃) (3 mmol) in DMF (2.5 mL).
-
Heat the sealed reaction at 120 °C for 24 hours.
-
After cooling, treat the reaction mixture with brine to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4).
Protocol 2: MTS Assay for Cytotoxicity Evaluation
This protocol describes a standard colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.[12]
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
96-well microtiter plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (7-chloro and 7-fluoro derivatives) in the growth medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "vehicle control" (medium with DMSO) and "blank" (medium only).
-
Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37 °C until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The choice between a 7-chloro and a 7-fluoro substituent on a quinoline scaffold is a strategic decision in drug design, not a simple substitution.
-
7-Chloroquinoline derivatives remain a validated and synthetically accessible starting point, particularly for indications like malaria and cancer. The C-Cl bond offers a handle for further diversification via cross-coupling reactions, allowing for extensive SAR exploration.
-
7-Fluoroquinoline derivatives represent a more modern approach focused on optimizing pharmacokinetic properties. The introduction of fluorine can enhance metabolic stability, modulate pKa, and alter protein-binding interactions in ways that can lead to improved drug candidates with better safety profiles and longer half-lives.
The future of quinoline-based drug discovery will likely involve a more nuanced and target-specific application of these halogens. For rapid library synthesis and initial hit identification, the reactivity of the 7-chloro group may be advantageous. For lead optimization, where blocking metabolic hotspots and fine-tuning ADME properties are critical, the strategic introduction of fluorine is an invaluable tool. Direct, side-by-side comparative studies of chloro and fluoro analogs in various biological systems remain a critical need to further illuminate the subtle yet powerful influence of these key halogens.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Bosutinib, Dasatinib, and Erlotinib
For researchers, scientists, and professionals in drug development, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. An ideal inhibitor potently modulates its intended target while leaving the rest of the kinome untouched. However, the highly conserved nature of the ATP-binding pocket across kinases makes achieving absolute selectivity a formidable challenge. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of three widely studied kinase inhibitors: Bosutinib, Dasatinib, and Erlotinib. By examining their performance using experimental data, we aim to provide a valuable resource for informed decision-making in kinase-targeted research and development.
Initially, this guide was intended to focus on the kinase cross-reactivity of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol. However, a thorough review of publicly available scientific literature and databases revealed a lack of specific data on its kinase inhibition profile. To provide a meaningful and data-rich comparison, we have pivoted to three well-characterized inhibitors, one of which, Bosutinib, shares a quinoline core structure. This allows for a robust discussion on kinase selectivity grounded in extensive experimental evidence.
Introduction to the Inhibitors: Distinct Mechanisms and Therapeutic rationales
The three inhibitors chosen for this comparison—Bosutinib, Dasatinib, and Erlotinib—represent different classes of kinase inhibitors with distinct therapeutic applications. Understanding their primary targets and mechanisms of action is fundamental to interpreting their broader selectivity profiles.
-
Bosutinib (Bosulif®) is a second-generation tyrosine kinase inhibitor (TKI) primarily approved for the treatment of chronic myeloid leukemia (CML).[1][2] It functions as a dual inhibitor of the Bcr-Abl fusion protein and Src family kinases (including Src, Lyn, and Hck).[1][3] Its mechanism involves competitive binding to the ATP pocket of these kinases, thereby inhibiting their autophosphorylation and downstream signaling, which leads to reduced cell growth and apoptosis.[3][4]
-
Dasatinib (Sprycel®) is another potent, second-generation TKI used in the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance to first-line therapy.[5] It is known for its broad-spectrum activity, inhibiting not only Bcr-Abl and Src family kinases but also a range of other kinases including c-KIT, PDGFRβ, and ephrin A receptor 2.[6][7] This multi-targeted profile contributes to its high potency but also to a distinct spectrum of off-target effects.[8][9]
-
Erlotinib (Tarceva®) is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[10][11] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[12] Erlotinib competes with ATP for binding to the intracellular kinase domain of EGFR, preventing the autophosphorylation necessary for the activation of downstream signaling pathways that promote cell proliferation.[10] While highly selective for EGFR, it has been shown to have some cross-reactivity with other kinases.[13]
Comparative Analysis of Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases, often representing a significant portion of the human kinome. The data from these screens, usually presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), provide a quantitative measure of the inhibitor's potency and promiscuity.
Below is a comparative summary of the inhibition data for Bosutinib, Dasatinib, and Erlotinib against a selection of key kinases. This data has been compiled from various publicly available kinome scan databases and literature sources. It is important to note that IC50 values can vary between studies due to different assay conditions (e.g., ATP concentration).
| Kinase Target | Bosutinib IC50 (nM) | Dasatinib IC50 (nM) | Erlotinib IC50 (nM) | Primary Function/Family |
| Primary Targets | ||||
| ABL1 | 2.4[14] | <1 | >10,000 | Tyrosine Kinase (CML) |
| SRC | 0.174[14] | <1 | >10,000 | Tyrosine Kinase (SFK) |
| LYN | 0.85[14] | <1 | >10,000 | Tyrosine Kinase (SFK) |
| EGFR | >10,000 | 11 | 2[11] | Tyrosine Kinase (RTK) |
| Key Off-Targets | ||||
| LCK | <10 | <1 | >10,000 | Tyrosine Kinase (SFK) |
| YES1 | <10 | <1 | >10,000 | Tyrosine Kinase (SFK) |
| KIT | >20,000[15] | 12 | >10,000 | Tyrosine Kinase (RTK) |
| PDGFRβ | >20,000[15] | 28 | >10,000 | Tyrosine Kinase (RTK) |
| VEGFR2 | >10,000 | 12 | >10,000 | Tyrosine Kinase (RTK) |
| p38α (MAPK14) | 1,200 | 110 | >10,000 | Serine/Threonine Kinase |
| MEK1 (MAP2K1) | >10,000 | >10,000 | >10,000 | Serine/Threonine Kinase |
| CDK1 | >10,000 | >10,000 | >10,000 | Serine/Threonine Kinase |
Note: The IC50 values are indicative and sourced from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.
Interpretation of the Data:
-
Bosutinib demonstrates high potency against its primary targets, ABL1 and Src family kinases (SRC, LYN), with IC50 values in the low nanomolar range.[14] It shows significantly less activity against other receptor tyrosine kinases like KIT and PDGFRβ, which may contribute to its distinct side-effect profile compared to other Bcr-Abl inhibitors.[15][16]
-
Dasatinib exhibits a broader inhibitory profile, with potent activity against ABL1, Src family kinases, and other tyrosine kinases such as KIT and PDGFRβ.[7] Its promiscuity is a key feature, contributing to both its efficacy in imatinib-resistant CML and its off-target toxicities.[8][9]
-
Erlotinib is highly selective for EGFR, with a potent IC50 in the low nanomolar range.[11] It shows minimal activity against the other kinases listed in the table, highlighting its focused mechanism of action. However, some studies have shown that at higher concentrations, it can inhibit other kinases like JAK2V617F.[13]
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's cross-reactivity profile relies on robust and reproducible experimental assays. Both biochemical and cell-based assays are employed to provide a comprehensive understanding of an inhibitor's activity.
Biochemical Kinase Assays
Biochemical assays measure the direct interaction of an inhibitor with purified kinase enzymes.[17] They are essential for determining intrinsic potency and selectivity in a controlled, cell-free environment.
This is considered a gold-standard method for its direct measurement of kinase activity.[9]
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.[8] The phosphorylated substrate is then captured on a filter membrane, while unincorporated radiolabeled ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the test inhibitor at various concentrations in a kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES or MOPS).
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The concentration of unlabeled ATP should be close to the Km value for the specific kinase to ensure physiological relevance.[16]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Capture: Stop the reaction by adding a solution like phosphoric acid and spot the reaction mixture onto a phosphocellulose filter paper (e.g., P81).[18]
-
Washing: Wash the filter paper multiple times with a dilute acid solution (e.g., 0.5% phosphoric acid) to remove unbound radiolabeled ATP.[18]
-
Detection: Dry the filter paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.[18]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 3. eubopen.org [eubopen.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 18. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
For research professionals engaged in drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of managing chemical waste safely and in compliance with environmental regulations. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, a complex heterocyclic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Hazard Identification and Inherent Risks
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its structure—a halogenated (chloro- and fluoro-) quinoline derivative—provides clear indicators of its hazard profile.
-
Quinoline Derivatives: Compounds in the quinoline class are often biologically active and can be irritants, sensitizers, or possess other toxicological properties. They should always be handled as hazardous substances.[1][2]
-
Organohalogens: The presence of chlorine and a trifluoromethyl group places this compound in the halogenated organic waste category. Such compounds are often persistent in the environment and can produce hazardous byproducts, like hydrogen chloride and hydrogen fluoride, upon incomplete combustion.[3][4] The carbon-fluorine bond is exceptionally strong, requiring specific disposal methods to ensure complete destruction.[4][5]
Based on analogous structures like 4-Chloro-8-(trifluoromethyl)quinoline, the anticipated hazards include:
Therefore, all waste containing this compound, including neat material, solutions, and contaminated labware, must be treated as hazardous chemical waste .[9][10]
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. The causality is clear: to prevent chemical contact through all potential routes of exposure.
-
Eye Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield worn over goggles is mandatory.[1][3]
-
Hand Protection: Chemically resistant gloves are required. Given the halogenated nature of the compound, nitrile gloves are a common choice, but it is best practice to consult a glove manufacturer's compatibility chart for the specific solvents in use. Double-gloving is recommended when handling concentrated waste.[3]
-
Body Protection: A flame-resistant laboratory coat must be worn at all times.[3]
-
Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][8]
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol ensures compliance and safety from the point of generation to final disposal.
Step 1: Waste Segregation at the Source
The foundational principle of chemical waste management is proper segregation to prevent dangerous reactions and to ensure correct disposal routing.[9][11]
-
Action: Immediately upon generation, designate any material contaminated with this compound as "Halogenated Organic Waste."
-
Causality: This specific classification is critical. Halogenated waste streams are typically incinerated at higher temperatures than non-halogenated streams to ensure the complete destruction of the stable carbon-halogen bonds and to scrub the resulting acidic gases (HCl, HF) from the effluent.[4][12] Mixing this waste with non-halogenated solvents is not only a compliance violation but can also increase disposal costs significantly.[13]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is crucial for preventing leaks and ensuring clear communication of hazards.
-
Action:
-
Select a waste container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene for solvent-based waste) that has a secure, leak-proof screw cap.[9][11]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) office.[10][14]
-
Clearly write the full chemical name—"this compound" —and list all other components of the waste stream (e.g., solvents) with their approximate percentages.
-
Keep the container closed at all times except when adding waste.[10][15]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely within the laboratory under the control of trained personnel until it is collected.[11][14]
-
Action:
-
Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the lab personnel.[11][14]
-
The SAA must include secondary containment (e.g., a spill tray) capable of holding the entire volume of the largest container.[9][11]
-
Ensure the SAA is away from heat sources, direct sunlight, and incompatible chemicals.[2][12]
-
Step 4: Arranging for Final Disposal
Disposal of this chemical is not a "do-it-yourself" process. It requires professionals.
-
Action:
-
Once the waste container is full, or if work on the project is complete, contact your institution's EHS department to schedule a waste pickup.[15]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.
-
-
Mechanism of Disposal: The designated and legally compliant disposal method for this compound is high-temperature incineration in a licensed hazardous waste treatment facility.[5][12] This process provides the energy required to break the strong carbon-fluorine bonds and mineralize the compound, preventing its persistence in the environment.[4]
-
Prohibited Methods:
-
DO NOT dispose of this chemical down the drain. This is a direct violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination.[1][11]
-
DO NOT dispose of this in the regular trash.[1]
-
DO NOT attempt to neutralize this complex molecule in the lab for disposal. Neutralization is only suitable for simple acidic or basic waste streams and is not effective for destroying persistent organic compounds.[14]
-
Data and Workflow Summaries
Quantitative Data and Key Information
| Parameter | Guideline | Rationale |
| Hazard Class | Halogenated Organic Waste | Presence of chlorine and fluorine necessitates specific high-temperature disposal.[3] |
| EPA Waste Code (Anticipated) | D002 (Corrosive - if in acidic/basic solution), F002 (Halogenated solvents) | Final determination by EHS, but these are likely based on typical waste streams. |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the stable C-F and C-Cl bonds.[4][5][12] |
| Secondary Disposal Method | Hazardous Waste Landfill | A containment strategy, not a destruction strategy. Less preferred.[5] |
| Prohibited Disposal | Drain, Regular Trash, Evaporation | Illegal and environmentally harmful.[1][10][11] |
Experimental Workflow: Disposal Decision Process
The following diagram illustrates the logical flow for the proper management of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[2]
-
Isolate: Restrict access to the spill area.
-
Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including double gloves and respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent). Do not use combustible materials like paper towels for large spills of solutions with flammable solvents.
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into your designated halogenated organic waste container. All materials used for cleanup must be disposed of as hazardous waste.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of size.
By adhering to this comprehensive guide, you build a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. echemi.com [echemi.com]
- 7. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. vumc.org [vumc.org]
- 11. danielshealth.com [danielshealth.com]
- 12. biosynce.com [biosynce.com]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides essential, field-proven safety and logistical information for handling 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol. As there is no publicly available Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally similar quinoline derivatives to establish a robust framework for personal protective equipment (PPE) selection and operational protocols. Our primary goal is to empower researchers with the knowledge to work safely and effectively, mitigating risks at every step.
Hazard Assessment: An Inferred Profile
Given the absence of a specific SDS for this compound, we must infer its hazard profile from analogous structures. Compounds like 8-(Trifluoromethyl)quinolin-4-ol and 4-Chloro-8-(trifluoromethyl)quinoline are known to cause skin, eye, and respiratory irritation[1][2]. The presence of a chlorinated aromatic system and a trifluoromethyl group suggests potential for toxicity and environmental persistence. Therefore, we will operate under the assumption that this compound is, at a minimum, an irritant to the skin and eyes, potentially harmful if inhaled or ingested, and requires careful handling to avoid environmental release.[3][4][5][6]
Table 1: Inferred Hazard Profile and Associated Risks
| Hazard Classification (Assumed) | Potential Health Effects |
| Skin Corrosion/Irritation | Causes skin irritation, potential for burns with prolonged contact.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, risk of lasting damage.[1][2] |
| Acute Toxicity (Inhalation) | May cause respiratory tract irritation.[1][2] |
| Acute Toxicity (Oral) | Assumed to be harmful if swallowed.[4] |
| Environmental Hazard | Halogenated compounds can be persistent in the environment. |
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. For this compound, all handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Eye and Face Protection: The First Line of Defense
Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory whenever handling this compound.[7] Given the strong potential for eye irritation, a face shield worn over safety goggles is required when there is a risk of splashing or when handling larger quantities.[7]
Hand Protection: Chemical Compatibility is Key
Disposable nitrile gloves are a suitable starting point for incidental contact, providing protection against a broad range of chemicals for short durations.[7] However, for prolonged handling or in situations with a higher risk of exposure, more robust gloves are necessary.
Table 2: Glove Selection Guide
| Task | Primary Glove | Secondary Glove (Optional) | Rationale |
| Weighing, sample preparation (low volume) | Nitrile | N/A | Provides sufficient protection for incidental contact.[7] |
| Solution preparation, transfers | Neoprene or Silver Shield | Nitrile (as inner glove) | Offers enhanced protection against potential splashes and prolonged contact.[8] |
| Equipment cleaning, waste disposal | Neoprene | Nitrile (as inner glove) | Ensures robust protection during activities with a higher likelihood of contamination.[8] |
Always inspect gloves for any signs of degradation or perforation before use.[9] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[4]
Body Protection: Minimizing Dermal Exposure
A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement for body protection.[7] For procedures involving larger quantities or a significant risk of splashing, chemical-resistant aprons or coveralls, such as Tychem, should be worn over the lab coat.[8] Personal clothing should cover the legs, and closed-toe shoes are mandatory.[10]
Respiratory Protection: When Engineering Controls are Not Enough
All work with solid or solutions of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if there is a risk of generating aerosols or dusts outside of a containment device, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] The use of respirators requires a formal respiratory protection program, including fit testing and medical clearance.[7]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Step-by-Step PPE Donning and Doffing Protocol
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Inner Gloves (if using): Don a pair of nitrile gloves.
-
Outer Gloves: Don a pair of chemically-resistant gloves (e.g., neoprene) over the inner gloves.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove and discard in a designated hazardous waste container.
-
Face Shield and Goggles: Remove from the back of the head forward and place in a designated area for decontamination.
-
Lab Coat/Coveralls: Remove by rolling it down and away from the body, turning it inside out, and place in a designated container.
-
Inner Gloves: Remove and discard in a hazardous waste container.
-
Respirator (if used): Remove and decontaminate according to manufacturer's instructions.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Waste Disposal Workflow
All waste contaminated with this compound must be treated as hazardous waste.
Workflow:
-
Segregation: Keep solid and liquid waste streams separate.[3] Do not mix with other incompatible waste streams.
-
Containment: Use designated, clearly labeled, and sealed hazardous waste containers.[6]
-
Labeling: Label containers with "Hazardous Waste" and the full chemical name.[4]
-
Storage: Store waste containers in a well-ventilated, secure area away from heat sources.[3]
-
Disposal: Arrange for pickup by a licensed environmental disposal company in accordance with local, state, and federal regulations.[4]
Visualization of Safety Protocols
To ensure clarity and adherence, the following diagrams illustrate the key workflows.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
